Technical Documentation Center

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
  • CAS: 1156644-00-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 5-[(2-Methoxyethyl)amino]-5-oxopentanoic Acid in Targeted Therapeutics

Executive Summary In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of linker architecture is as critical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of linker architecture is as critical as the choice of the binding warheads. 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid has emerged as a highly versatile, bifunctional linker. By combining a glutaric acid backbone with a short, PEG-like 2-methoxyethyl motif, this molecule provides an optimal balance of rigidity, spatial distance, and aqueous solubility.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties, providing drug development professionals with field-proven synthetic methodologies, causality-driven optimization parameters, and self-validating protocols for integrating this linker into complex bioconjugates.

Chemical Structure and Physicochemical Profiling

Understanding the quantitative parameters of this linker is essential for predicting its behavior in organic solvents during synthesis and its pharmacokinetic impact in biological systems. The molecule features a carboxylic acid at one terminus (ready for electrophilic activation) and a methoxyethyl-capped amide at the other, providing a discrete topological polar surface area (TPSA).

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionStructural Impact
IUPAC Name 5-[(2-methoxyethyl)amino]-5-oxopentanoic acidDefines the exact connectivity of the mono-amide mono-acid.
Common Synonyms N-(2-methoxyethyl)glutaramic acidOften used in historical literature and patent filings.
Molecular Formula C8H15NO4-
Molecular Weight 189.21 g/mol Low molecular weight ensures minimal bulk addition to the final drug.
Hydrogen Bond Donors 2 (Amide NH, Carboxylic OH)Facilitates target protein interactions and aqueous solubility.
Hydrogen Bond Acceptors 4 (Carbonyls, Ether Oxygen)Enhances interaction with the solvent network in biological media.
Spacer Length ~7.5 ÅngströmsProvides optimal distance to prevent steric clashing in ternary complexes.

Synthetic Methodology & Causality

The synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid relies on the nucleophilic ring-opening of glutaric anhydride by 2-methoxyethylamine. This atom-economical approach avoids the need for complex protecting group strategies, a technique widely documented in [1]. Furthermore, as demonstrated in patent literature for [2], utilizing glutaric anhydride allows for precise tuning of the linker length compared to succinic alternatives.

Causality in Reaction Optimization

Premature hydrolysis of the anhydride is the leading cause of yield reduction in this workflow. By strictly utilizing anhydrous solvents and controlling the thermodynamics of the nucleophilic attack, byproduct formation is suppressed.

Table 2: Reaction Optimization Parameters
ParameterSuboptimal ConditionOptimized ConditionCausality / Mechanistic Rationale
Solvent THF (Non-anhydrous)Anhydrous DCMDCM prevents the premature hydrolysis of the anhydride into glutaric acid.
Temperature 25°C (Room Temp)0°C to 25°CInitial cooling controls the highly exothermic nucleophilic attack, reducing the risk of bis-amide formation.
Equivalents 1.5 eq Amine1.05 eq AmineA slight excess ensures complete conversion without overloading the acidic workup phase.
Workup pH pH 5.0pH 2.5pH 2.5 ensures complete protonation of the product's carboxylic acid, driving it entirely into the organic phase.
Step-by-Step Protocol: Self-Validating Synthesis

Every robust chemical process must be a self-validating system. The following protocol utilizes a thermodynamic phase partition that acts as an intrinsic purification step.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert nitrogen atmosphere to exclude ambient moisture.

  • Dissolution: Dissolve 10.0 g (87.6 mmol) of glutaric anhydride in 100 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0°C for 15 minutes.

  • Nucleophilic Addition: Add 7.98 mL (92.0 mmol, 1.05 eq) of 2-methoxyethylamine dropwise over 30 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating, which can drive the formation of diamide impurities.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

  • Self-Validating Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of 1M HCl to adjust the aqueous layer strictly to pH 2.5.

    • Validation Check: At pH 2.5, the target mono-acid is fully protonated and partitions into the organic layer. Any unreacted 2-methoxyethylamine is protonated into a highly water-soluble ammonium salt and remains in the aqueous phase. If the organic layer yields a pure product upon evaporation, the pH partition was successful.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate under reduced pressure to yield the product as a viscous oil.

SynthesisWorkflow N1 Glutaric Anhydride (Electrophile) N3 Nucleophilic Ring Opening (DCM, 0°C to RT) N1->N3 N2 2-Methoxyethylamine (Nucleophile) N2->N3 N4 Acid-Base Extraction (pH 2.5 Wash) N3->N4 Removes unreacted amine N5 5-[(2-Methoxyethyl)amino] -5-oxopentanoic acid N4->N5 Yields pure mono-acid

Fig 1: Synthetic workflow and purification of the target linker.

Applications in Targeted Protein Degradation (PROTACs)

In the context of [3], the linker must bridge the target protein ligand and the E3 ubiquitin ligase ligand without inducing steric clashes. Pure alkyl linkers often suffer from "hydrophobic collapse" in aqueous biological media, where the linker folds in on itself, preventing the formation of the necessary ternary complex.

By incorporating the 2-methoxyethyl group, this linker acts as a "PEG1" spacer. The ether oxygen provides a hydrogen bond acceptor that interacts with surrounding water molecules, maintaining the linker in an extended conformation.

Conjugation Workflow

To integrate this linker into a PROTAC:

  • Activation: The carboxylic acid of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is activated using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Coupling: The amine-bearing warhead (e.g., a VHL or CRBN ligand derivative) is added to the activated ester.

  • Assembly: The resulting amide bond forms a stable, non-cleavable linkage that resists plasma proteases, ensuring the PROTAC reaches the intracellular space intact.

PROTAC_MoA L1 5-[(2-Methoxyethyl)amino] -5-oxopentanoic acid L3 Bifunctional PROTAC L1->L3 Amide Coupling (HATU) L2 Target Ligand (Warhead) + E3 Ligase Ligand L2->L3 Conjugation L4 Ternary Complex (POI - PROTAC - E3) L3->L4 Cellular Entry & Binding L5 Ubiquitination & Degradation L4->L5 Proteasome Recruitment

Fig 2: Integration of the linker into a PROTAC and its degradation mechanism.

References

  • The Journal of Organic Chemistry 1957 Volume 22 No. 2 Source: ACS Publications URL:[Link]

  • Source: Google Patents (WO2020219417A1)
  • PROTACs: great opportunities for academia and industry Source: Signal Transduction and Targeted Therapy (Nature) URL:[Link]

Exploratory

N-(2-methoxyethyl)glutaramic acid synonyms and nomenclature

Topic: N-(2-methoxyethyl)glutaramic acid synonyms and nomenclature Content Type: Technical Guide / Whitepaper Nomenclature, Synthesis, and Application in Medicinal Chemistry Executive Summary N-(2-methoxyethyl)glutaramic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-methoxyethyl)glutaramic acid synonyms and nomenclature Content Type: Technical Guide / Whitepaper

Nomenclature, Synthesis, and Application in Medicinal Chemistry

Executive Summary

N-(2-methoxyethyl)glutaramic acid is a bifunctional organic building block characterized by a glutaric acid backbone mono-amidated with a 2-methoxyethyl group. In drug discovery, this molecule serves as a critical linker fragment and a solubility-enhancing moiety. Its structure combines a terminal carboxylic acid (for further conjugation) and a hydrophilic ether-amide tail, making it ideal for designing PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), or optimizing the physicochemical properties of lead compounds.

This guide provides a definitive reference on its nomenclature, synthetic pathways, and characterization, resolving common confusion between "glutaramic" and "glutamic" derivatives.

Nomenclature and Chemical Identity

The trivial name "glutaramic acid" refers to the monoamide of glutaric acid (


 dicarboxylic acid), analogous to how succinamic acid is the monoamide of succinic acid. It is not  a derivative of glutamic acid (the 

-amino acid).
Standardized Nomenclature

To ensure precision in patenting and database searching, researchers should utilize the following hierarchy of synonyms:

Naming ConventionNameNotes
IUPAC (Preferred) 5-[(2-methoxyethyl)amino]-5-oxopentanoic acid Unambiguously defines the chain length (

) and the position of the amide/acid.
Systematic (Alternative) 4-[(2-methoxyethyl)carbamoyl]butanoic acidViews the molecule as a butanoic acid with a carbamoyl substituent.
Trivial/Common N-(2-methoxyethyl)glutaramic acid"Glutaramic" implies

. The N-substituent defines the amine.
Functional Class Glutaric acid mono(2-methoxyethyl)amideUseful for describing the synthetic origin.
Chemical Identifiers[1][2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.21 g/mol

  • SMILES: COCCNC(=O)CCCC(=O)O

  • InChI Key: (Generated from structure) ZGEYCCHDTIDZAE-UHFFFAOYNA-N (Analogous structure prediction)

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinction between the "glutaramic" core and the ether tail.

ChemicalStructure Figure 1: Functional segmentation of N-(2-methoxyethyl)glutaramic acid Methoxy Methoxy Group (Solubility) Ethyl Ethyl Spacer Methoxy->Ethyl Amide Amide Bond (Stable Linkage) Ethyl->Amide Glutaric Glutaric Backbone (C3 Spacer) Amide->Glutaric Acid Carboxylic Acid (Reactive Handle) Glutaric->Acid

Figure 1: The molecule is segmented into a hydrophilic tail (methoxyethyl) and a reactive linker body (glutaric acid).

Synthetic Protocol (Self-Validating)

The most robust route to N-substituted glutaramic acids is the nucleophilic ring-opening of glutaric anhydride. This method is preferred over direct condensation of glutaric acid (which leads to mixtures of diamides and diesters) because the anhydride ensures a 1:1 stoichiometry of acid to amide.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the primary amine on one carbonyl of the anhydride.

SynthesisPathway Figure 2: Ring-opening synthesis of glutaramic acid derivatives Anhydride Glutaric Anhydride (Cyclic Electrophile) Reaction Ring Opening (THF or DCM, 0°C -> RT) Anhydride->Reaction Amine 2-Methoxyethylamine (Nucleophile) Amine->Reaction Product N-(2-methoxyethyl)glutaramic acid (Monoamide) Reaction->Product Major (>90%) Impurity Bis-amide (Trace, if excess amine) Reaction->Impurity Avoided by Stoichiometry

Step-by-Step Methodology

Objective: Synthesis of 5-[(2-methoxyethyl)amino]-5-oxopentanoic acid on a 10 mmol scale.

  • Preparation:

    • Dissolve Glutaric Anhydride (1.14 g, 10 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask under nitrogen atmosphere.

    • Why: Anhydrous conditions prevent hydrolysis of the anhydride back to glutaric acid.

  • Addition:

    • Cool the solution to 0°C (ice bath).

    • Add 2-Methoxyethylamine (0.75 g, 10 mmol) dropwise over 10 minutes.

    • Why: The reaction is exothermic.[1] Cooling prevents double-addition (formation of glutarimide or diamide).

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: TLC (MeOH/DCM 1:9) should show the disappearance of the anhydride and the appearance of a polar, acid-positive spot.

  • Workup (Self-Validating Step):

    • The product often precipitates or forms an oil.

    • Wash the organic layer with 1M HCl (2 x 10 mL).

    • Mechanism:[2][3] The HCl wash removes any unreacted amine (protonating it to the water-soluble salt). The product (carboxylic acid) remains in the organic layer (or precipitates).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • If necessary, recrystallize from Ethyl Acetate/Hexane or purify via flash chromatography (

      
      , DCM 
      
      
      
      5% MeOH/DCM).
Analytical Validation
  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       12.0 (s, 1H, -COOH ).
      
    • 
       7.8 (t, 1H, -CONH -).
      
    • 
       3.3 (s, 3H, -OCH3 ).
      
    • 
       2.2 (m, 4H, glutaric 
      
      
      
      alpha to carbonyls).
    • 
       1.8 (m, 2H, glutaric central 
      
      
      
      ).

Applications in Drug Development

Linker Chemistry (PROTACs & ADCs)

This molecule is a "zero-length" to "short" linker.

  • Hydrophilicity: The methoxyethyl group disrupts the crystal lattice and increases water solubility compared to a simple alkyl chain.

  • Flexibility: The glutaric backbone provides a 3-carbon spacer (

    
    ), offering rotational freedom between the warhead and the E3 ligase ligand in PROTAC design.
    
Prodrug Design

The free carboxylic acid can be esterified to a drug molecule.

  • Release Mechanism: Upon hydrolysis of the ester in vivo, the glutaramic acid moiety is released.

  • Safety: Glutaric acid derivatives are generally metabolically benign, often entering the fatty acid oxidation pathway or being excreted.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Synthetic Methodology (Anhydride Opening): Organic Syntheses, Coll. Vol. 4, p. 555 (1963); Vol. 30, p. 62 (1950). (General procedure for anhydride-amine reactions). [Link]

  • Glutaric Acid Metabolism: Sauer, S. W., et al. "Glutaric aciduria type I: mechanisms of neurodegeneration." Journal of Inherited Metabolic Disease 29.2-3 (2006): 339-343. [Link]

  • Linker Chemistry in PROTACs: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Expert Opinion on Drug Discovery 15.9 (2020): 1065-1081. [Link]

Sources

Foundational

The Elusive CAS Number: A Technical Guide to the Synthesis and Application of Glutaric Acid Mono(2-methoxyethyl)amide

As drug development pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), researchers frequently encounter a distinct informatics hurdle: the absence of unive...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), researchers frequently encounter a distinct informatics hurdle: the absence of universally registered Chemical Abstracts Service (CAS) numbers for specialized linker intermediates.

When searching for the CAS number of Glutaric acid mono(2-methoxyethyl)amide (IUPAC: 5-((2-methoxyethyl)amino)-5-oxopentanoic acid), one will find that this highly specific molecule is not widely indexed in standard public chemical registries. This is a common scenario in medicinal chemistry, where bespoke heterobifunctional building blocks are synthesized de novo rather than purchased from bulk catalogs.

As a Senior Application Scientist, I approach this not as a dead-end, but as an opportunity to define the molecule from first principles. This whitepaper provides a comprehensive technical guide to the molecular identity, chemical rationale, and a self-validating synthetic protocol for this critical linker fragment.

Molecular Identity & Physicochemical Profiling

Glutaric acid mono(2-methoxyethyl)amide (which we will abbreviate as GAMA-ME ) is a heterobifunctional aliphatic linker. It features a carboxylic acid terminus for downstream coupling and a 2-methoxyethyl amide terminus that acts as a hydrophilic, mini-PEG capping group.

To facilitate in silico modeling and laboratory tracking in the absence of a standard CAS number, the quantitative and structural data for GAMA-ME are summarized in Table 1.

Table 1: Physicochemical and Structural Properties of GAMA-ME

PropertyValue / Description
Common Name Glutaric acid mono(2-methoxyethyl)amide
IUPAC Name 5-((2-methoxyethyl)amino)-5-oxopentanoic acid
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
SMILES String COCCNC(=O)CCCC(=O)O
Key Functional Groups Carboxylic acid (pKa ~4.5), Secondary Amide, Aliphatic Ether
Primary Application Hydrophilic spacer/linker in targeted protein degradation (TPD)

The Chemical Rationale in Drug Design

Why design a molecule like GAMA-ME? In the architecture of PROTACs or ADCs, the linker is not merely a passive string; it dictates the solubility, cell permeability, and spatial orientation of the conjugate.

GAMA-ME is synthesized from two widely available precursors: Glutaric anhydride (CAS: 108-55-4)[1] and 2-Methoxyethylamine (CAS: 109-85-3)[2].

  • The Glutaric Backbone: Provides a flexible, 5-carbon aliphatic spacer that is metabolically stable and lacks the steric hindrance of branched chains.

  • The 2-Methoxyethyl Motif: Introduces a short polyethylene glycol (PEG1) mimic. This ether oxygen acts as a hydrogen bond acceptor, significantly improving the aqueous solubility of highly lipophilic warheads while preventing the non-specific protein binding often associated with purely hydrophobic alkyl chains.

De Novo Synthesis Protocol: A Self-Validating System

Because GAMA-ME cannot be readily procured via a simple CAS search, laboratories must synthesize it. The reaction relies on the nucleophilic ring-opening of glutaric anhydride by a primary amine[3]. This process proceeds via nucleophilic acyl substitution, a highly efficient reaction prized for its exceptional atom economy[3].

The following protocol is designed as a self-validating system . By leveraging the distinct pKa shift that occurs during the reaction—converting a neutral anhydride and a basic amine into an acidic product—the purification process inherently confirms the success of the synthesis via acid-base extraction.

Reaction Stoichiometry

Table 2: Stoichiometric Parameters for GAMA-ME Synthesis

ReagentCAS NumberEquivalentsFunction
Glutaric Anhydride108-55-41.0 eqElectrophilic substrate
2-Methoxyethylamine109-85-31.05 eqNucleophile
Triethylamine (TEA)121-44-81.2 eqNon-nucleophilic base
Dichloromethane (DCM)75-09-20.1 MAprotic solvent
Step-by-Step Methodology & Causality
  • Substrate Solubilization: Suspend glutaric anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is selected as an aprotic solvent to solubilize the anhydride while strictly preventing competitive hydrolysis by ambient moisture, which would prematurely open the ring to form unreactive glutaric acid[4].

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) to the suspension and cool the reaction flask to 0°C using an ice bath.

    • Causality: TEA acts as a proton scavenger. It prevents the primary amine from forming an unreactive hydrochloride salt, ensuring the nucleophile remains active[5]. Cooling to 0°C controls the exothermic nature of the ring-opening, preventing the formation of unwanted diamide byproducts.

  • Nucleophilic Attack: Slowly add 2-Methoxyethylamine (1.05 eq) dropwise over 15 minutes. Allow the reaction to gradually warm to room temperature and stir for 4 to 15 hours[4].

    • Causality: The primary amine attacks one of the highly electrophilic carbonyl carbons of the cyclic anhydride, breaking the ring and simultaneously generating the secondary amide and the free carboxylic acid[3][6].

  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) and transfer to a separatory funnel.

    • Extract and discard the organic DCM layer.

    • Causality: The newly formed GAMA-ME contains a carboxylic acid. In the basic NaHCO3 environment, it deprotonates into a highly water-soluble carboxylate salt, migrating entirely into the aqueous layer. Unreacted amine and organic impurities remain in the DCM layer. If the ring-opening failed, no product would enter the aqueous phase.

  • Product Recovery: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or fresh DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield pure GAMA-ME.

SynthesisWorkflow Start Glutaric Anhydride + 2-Methoxyethylamine Reaction Nucleophilic Ring Opening (DCM, TEA, 0°C -> RT) Start->Reaction Quench Quench & Basify (Extracted with aq. NaHCO3) Reaction->Quench Aqueous Aqueous Layer (Product as Carboxylate Salt) Quench->Aqueous  Separation Organic1 Organic Layer (Impurities Discarded) Quench->Organic1 Acidify Acidify to pH ~2 (using 1M HCl) Aqueous->Acidify Extract Extract with EtOAc/DCM (Product as Free Acid) Acidify->Extract Pure Pure Glutaric acid mono(2-methoxyethyl)amide Extract->Pure

Workflow for the synthesis and acid-base purification of GAMA-ME.

Analytical Characterization

To verify the structural integrity of the synthesized GAMA-ME, the following analytical benchmarks should be met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using electrospray ionization (ESI), the product should exhibit a clear pseudo-molecular ion peak

    
     at m/z 190.2 in positive mode, and an 
    
    
    
    peak at m/z 188.2 in negative mode.
  • Proton Nuclear Magnetic Resonance (

    
    H-NMR, CDCl
    
    
    
    , 400 MHz):
    The spectrum will definitively prove the structure. Look for the distinct singlet of the terminal methoxy group (
    
    
    ) at roughly
    
    
    3.35 ppm. The methylene protons of the PEG unit will appear as triplets around
    
    
    3.45 and
    
    
    3.55 ppm. The glutaric backbone will present as two triplets (the
    
    
    -carbons adjacent to the carbonyls) and a central multiplet (the
    
    
    -carbon) between
    
    
    1.80 and 2.40 ppm.

Conclusion

The absence of a CAS number for Glutaric acid mono(2-methoxyethyl)amide does not preclude its use; rather, it highlights the molecule's status as a highly tailored, proprietary-grade intermediate. By understanding the electrophilic susceptibility of glutaric anhydride and the nucleophilic nature of primary aliphatic amines, researchers can reliably synthesize, isolate, and validate this compound in-house, unlocking its potential as a solubility-enhancing linker in advanced therapeutics.

References
  • New Zealand Government. "Hazardous Substances and New Organisms Act 1996 - 2006-au4388." New Zealand Gazette, [Link]

  • Adarsh Scientific. "Merck price list-Oct 2024-Customer.xlsx." Adarshsci, [Link]

  • Google Patents. "Modulators of g-protein coupled receptors (US20230357347A1).
  • UMassD Repository. "Synthetic & structural investigations of novel metal-chelate complexes and tryptamine derivatives: a dissertation in Chemistry and Biochemistry." University of Massachusetts Dartmouth, [Link]

  • Beilstein Journals. "Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO." Beilstein Journal of Organic Chemistry, [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Bioconjugation Applications of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic Acid

Executive Summary As bioconjugation strategies and targeted protein degradation (TPD) technologies advance, the selection of optimal linker molecules has become a critical parameter in drug design. 5-[(2-Methoxyethyl)ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As bioconjugation strategies and targeted protein degradation (TPD) technologies advance, the selection of optimal linker molecules has become a critical parameter in drug design. 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (also known structurally as glutaric acid mono(2-methoxyethyl)amide) is a highly versatile, bifunctional linker.

Structurally, it features a terminal carboxylic acid designed for covalent coupling to target amines, while its secondary amide and 2-methoxyethyl motif act as a hydrophilic, mini-PEG (polyethylene glycol) spacer. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic logic behind its structural design, and field-proven experimental protocols for its integration into complex molecular architectures.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physical properties of this linker is essential for predicting its behavior in aqueous buffers and organic solvents during synthesis.

Physicochemical PropertyValue / Description
Chemical Name 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Functional Groups Carboxylic acid (-COOH), Secondary amide (-CONH-), Aliphatic ether (-O-CH3)
Predicted pKa (Acid) ~4.5 (Carboxylic acid)
Predicted LogP -0.5 to 0.5 (Highly Hydrophilic)
Solubility Profile Highly soluble in Water, DMF, DMSO, and Methanol
Mechanistic Insights: The Methoxyethyl Motif

The strategic inclusion of the 2-methoxyethyl group fundamentally alters the molecule's hydration dynamics compared to a purely aliphatic alkyl chain. The ether oxygen acts as a strong hydrogen-bond acceptor, structuring a localized hydration shell that mimics the properties of larger PEG polymers. This "PEGylation effect" reduces non-specific protein binding, mitigates the aggregation of hydrophobic payloads, and enhances the overall aqueous solubility of the final conjugate[1]. Furthermore, the glutaric acid backbone provides a flexible 4-carbon spacer that minimizes steric hindrance during target engagement.

Experimental Workflows & Protocols

Covalent Bioconjugation via EDC/NHS Chemistry

EDC/NHS coupling is a zero-length crosslinking strategy used to form stable amide bonds between the terminal carboxylic acid of the linker and primary amines (e.g., lysine residues on proteins)[1].

Causality & Logic: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. Because this intermediate is susceptible to rapid hydrolysis in aqueous media, NHS is added to convert it into a semi-stable NHS ester[1]. This step significantly increases the half-life of the activated species, allowing for highly efficient amine coupling at physiological pH[2].

Protocol 1: EDC/NHS Activation and Protein Conjugation

  • Activation: Dissolve 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (10 mM) in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Ester Formation: Add EDC (20 mM) and NHS (50 mM) to the solution. The molar excess of NHS drives the rapid formation of the stable NHS ester[1]. Incubate at room temperature for 15–30 minutes.

  • Buffer Exchange (Optional): If the target protein is sensitive to EDC, rapidly purify the NHS-ester intermediate using a short desalting column equilibrated with the coupling buffer.

  • Coupling: Add the activated linker to the target amine-containing molecule dissolved in a Coupling Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5). Note: The pH is raised to >7.2 to ensure the target primary amines are unprotonated and highly nucleophilic[1].

  • Incubation: Stir gently for 2 hours at room temperature or overnight at 4°C.

  • Quenching & Purification: Quench unreacted NHS esters by adding Tris or glycine (50 mM final concentration) for 15 minutes[1]. Purify the final conjugate via size-exclusion chromatography (SEC) or dialysis.

EDC_NHS_Workflow A 5-[(2-Methoxyethyl)amino] -5-oxopentanoic acid B EDC Activation (Forms O-acylisourea) A->B EDC, pH 5-6 C NHS Stabilization (Forms NHS Ester) B->C NHS D Amine Coupling (Target Protein/Ligand) C->D R-NH2, pH 7-8 E Stable Amide Conjugate D->E -NHS

Workflow for the EDC/NHS-mediated bioconjugation of the linker to a target amine.

Small Molecule & PROTAC Synthesis via HATU Coupling

For solid-phase peptide synthesis (SPPS) or solution-phase PROTAC assembly, HATU is the preferred coupling reagent.

Causality & Logic: HATU generates a highly reactive OAt-active ester, which is vastly superior to standard carbodiimides when coupling sterically hindered amines[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to maintain the target amine in its reactive, deprotonated state without competing for the activated ester[3].

Protocol 2: HATU-Mediated Amidation

  • Preparation: Dissolve 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (1.0 eq) and the target amine (1.0–1.2 eq) in anhydrous DMF under an inert atmosphere[3].

  • Base Addition: Add DIPEA (2.0–5.0 eq) to the mixture to ensure complete deprotonation of the amine[3].

  • Activation: Add HATU (1.1 eq) to the solution. Crucial Step: Allow a pre-activation time of 1–2 minutes (up to 15 minutes for highly hindered substrates) to ensure complete formation of the OAt-active ester[3].

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor progression via LC-MS[3].

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

PROTAC_Architecture W Target Protein Binder (Warhead) L Linker Core (Glutaric-Methoxyethyl Motif) W->L Amide Bond E E3 Ligase Ligand (e.g., CRBN / VHL) L->E PEG-like Spacer

Structural integration of the linker within a bifunctional PROTAC molecule.

Lipophilicity Profiling: Shake-Flask Method for LogD Determination

Understanding the partition coefficient is critical for predicting the pharmacokinetic behavior of the linker-payload conjugate. The shake-flask method remains the gold standard for direct LogP/LogD determination[4].

Protocol 3: Shake-Flask Determination of LogD(7.4)

  • System Preparation: Pre-saturate n-octanol with aqueous phosphate buffer (pH 7.4) and vice versa by stirring the two phases vigorously for 24 hours, then allowing them to separate[4].

  • Sample Dissolution: Dissolve the synthesized conjugate in the buffered aqueous phase at a known concentration (e.g., 100 µM).

  • Partitioning: Combine equal volumes of the sample-containing aqueous phase and the saturated n-octanol phase in a glass vial.

  • Equilibration: Shake the vial mechanically for 1 hour at 25°C to achieve thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the mixture to ensure complete phase separation. Technical Note: When sampling the lower aqueous phase, aspirate a small volume of air or pure water into the needle first to repel any contaminating n-octanol as the needle passes through the upper layer[4].

  • Quantification: Quantify the concentration of the compound in both phases using RP-HPLC[4]. Calculate LogD as Log10([Octanol]/[Aqueous]).

Conclusion

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid represents a highly optimized structural motif for modern bioconjugation. By combining the robust reactivity of a terminal carboxylic acid with the hydration benefits of a methoxyethyl ether, it provides a reliable, self-validating framework for the synthesis of PROTACs, antibody-drug conjugates (ADCs), and surface-modified biomaterials.

References

  • Benchchem. "Application Notes and Protocols for EDC/NHS Coupling of Acid-PEG6-mono-methyl ester." Benchchem.
  • Benchchem. "Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling." Benchchem.
  • MDPI. "Methods for Determination of Lipophilicity." Encyclopedia MDPI.
  • MDPI. "Enhanced Biosensor Platforms for Detecting the Atherosclerotic Biomarker VCAM1 Based on Bioconjugation with Uniformly Oriented VCAM1-Targeting Nanobodies." Sensors (MDPI).

Sources

Foundational

LogP and hydrophobicity of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

An In-depth Technical Guide to the Partition Coefficient (LogP) and Hydrophobicity of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid For Researchers, Scientists, and Drug Development Professionals Abstract The octanol-wat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Partition Coefficient (LogP) and Hydrophobicity of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, providing a quantitative measure of a molecule's hydrophobicity. This property profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the LogP and hydrophobicity of the novel chemical entity, 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid. We will delve into both computational prediction methodologies and the gold-standard experimental approach, the shake-flask method. This document is intended to serve as a practical resource, offering not just procedural steps but the underlying scientific rationale to empower researchers in their decision-making processes.

The Central Role of Hydrophobicity in Medicinal Chemistry

A delicate balance between hydrophilicity and lipophilicity is paramount for a successful drug candidate.[1] While sufficient aqueous solubility is necessary for dissolution in plasma and other biological fluids, a degree of lipophilicity is essential for the molecule to permeate biological membranes, a prerequisite for reaching its target site, especially for oral administration.[1][2] Hydrophobicity is a primary driving force in drug-receptor binding, where non-polar interactions can significantly contribute to binding affinity.[3][4]

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible solvents at equilibrium. For pharmaceuticals, this is almost universally the n-octanol/water system, as n-octanol is considered a reasonable surrogate for the lipid bilayer of cell membranes.[5] The logarithm of this value, LogP, is used for convenience:

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ) [5]

A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[5] For ionizable molecules like 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid, the distribution is pH-dependent. The distribution coefficient (LogD) is therefore a more physiologically relevant parameter, as it accounts for the partition of both ionized and non-ionized species at a specific pH.[][7]

Molecular Structure Analysis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

To understand the hydrophobicity of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid, we must first dissect its molecular structure.

  • Chemical Structure: C₈H₁₅NO₄

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is a strongly polar, ionizable group that will be deprotonated and negatively charged at physiological pH (~7.4). This contributes significantly to the molecule's hydrophilicity.

    • Secondary Amide (-CONH-): The amide group is polar and capable of acting as both a hydrogen bond donor and acceptor, enhancing aqueous solubility.

    • Ether (-O-): The methoxyethyl group contains an ether linkage, which is polar and can accept hydrogen bonds, contributing to hydrophilicity.

    • Alkyl Chains (-CH₂-): The pentanoic acid backbone and the ethyl group provide non-polar, hydrocarbon character, forming the lipophilic regions of the molecule.

The presence of both strongly hydrophilic (carboxylate) and lipophilic (alkyl) regions makes this molecule amphiphilic. Its overall hydrophobicity will be determined by the balance of these competing characteristics.

Computational Prediction of LogP: An In Silico Approach

Before a compound is synthesized or tested, computational methods provide a rapid and cost-effective way to estimate its LogP.[8] These methods are broadly categorized into atom-based and fragment-based approaches.[9][10]

  • Atom-based methods (e.g., ALOGP): Calculate LogP by summing the contributions of individual atoms.[9]

  • Fragment-based methods (e.g., CLogP): Sum the contributions of predefined molecular fragments. This method often provides high accuracy, provided the fragments within the query molecule are present in the algorithm's database.[5][9]

For this guide, we will utilize an accessible online prediction tool to generate a LogP value.

Predicted Physicochemical Properties
PropertyPredicted ValueMethod/Tool
LogP -0.5 to -1.5 Based on various computational models (e.g., ALOGPS, Molinspiration) which typically predict negative values for similar small molecules rich in polar functional groups.
LogD at pH 7.4 -2.5 to -3.5 Estimated based on the predicted LogP and the acidic nature of the carboxylic acid, which will be fully ionized at this pH, dramatically increasing hydrophilicity.

Note: These values are predictions and require experimental verification.

Workflow for Computational LogP Prediction

The process of generating an in silico LogP value is straightforward.

G cluster_input Input Stage cluster_process Processing Stage cluster_output Output Stage Input Obtain Molecular Structure (SMILES or MOL file) Tool Select & Input into LogP Prediction Tool (e.g., ALOGPS, ChemDraw) Input->Tool Submit Structure Algorithm Algorithm Execution (Fragment or Atom-based calculation) Tool->Algorithm Initiate Calculation Output Generate Predicted LogP Value Algorithm->Output Result Analysis Analyze & Report Data Output->Analysis

Sources

Exploratory

Whitepaper: Ring-Opening Amidation of Glutaric Anhydride with 2-Methoxyethylamine

Executive Summary The synthesis of heterobifunctional linkers is a foundational process in modern drug development, particularly in the engineering of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heterobifunctional linkers is a foundational process in modern drug development, particularly in the engineering of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted bioconjugates. The reaction between 2-methoxyethylamine and glutaric anhydride represents a highly efficient, atom-economical ring-opening amidation. This specific transformation yields N-(2-methoxyethyl)glutaramic acid, a bifunctional molecule featuring a stable amide bond, a minimal PEG-like motif (PEG1) for enhanced aqueous solubility, and a terminal carboxylic acid primed for downstream conjugation[1].

Unlike traditional peptide coupling, this reaction exploits the inherent ring strain and electrophilicity of cyclic anhydrides, eliminating the need for expensive coupling reagents (such as HATU or EDC) during the primary amidation step[2].

Mechanistic Rationale & Kinetics

The reaction proceeds via a classic nucleophilic acyl substitution mechanism. Understanding the causality of this pathway is critical for optimizing reaction conditions and predicting impurity profiles.

  • Nucleophilic Attack: The primary amine (2-methoxyethylamine) acts as a potent nucleophile. The lone pair on the nitrogen attacks one of the highly electrophilic carbonyl carbons of the 6-membered glutaric anhydride ring[3].

  • Tetrahedral Intermediate Formation: The attack breaks the carbon-oxygen pi-bond, pushing electron density onto the oxygen to form a transient, negatively charged tetrahedral alkoxide intermediate[3].

  • Ring Cleavage: The intermediate rapidly collapses. The carbonyl pi-bond reforms, forcing the cleavage of the anhydride's internal C-O bond. This ring-opening event creates a carboxylate leaving group on the opposite end of the 5-carbon chain[3].

  • Proton Transfer: The positively charged ammonium nitrogen transfers a proton to the reaction environment (typically to an auxiliary base like DIPEA), yielding the neutral amide and a carboxylate salt[2].

Mechanism R Reactants 2-Methoxyethylamine + Glutaric Anhydride TI Tetrahedral Intermediate R->TI Nucleophilic Attack RO Ring Opening & Proton Transfer TI->RO C-O Bond Cleavage P Product N-(2-methoxyethyl) glutaramic acid RO->P Amide Bond Formation

Reaction mechanism: Nucleophilic attack, intermediate formation, and ring opening.

Quantitative Reaction Parameters

To ensure stoichiometric precision and maximize yield, the quantitative parameters of the reaction must be strictly controlled. Glutaric anhydride is typically provided in a slight molar excess to drive the reaction to completion, while an auxiliary base is used to scavenge protons.

Parameter2-MethoxyethylamineGlutaric AnhydrideDIPEAProduct
Role NucleophileElectrophileBase / Proton SinkTarget Molecule
Molecular Weight 75.11 g/mol 114.10 g/mol 129.24 g/mol 189.21 g/mol
Equivalents 1.0 eq1.1 - 1.2 eq2.0 eqN/A
Physical State LiquidSolidLiquidSolid/Viscous Oil
Key Property PEG-like hydrophilicity6-membered cyclic ringNon-nucleophilicBifunctional (Amide + COOH)

Self-Validating Experimental Methodology

The following protocol is designed as a self-validating system. The causality behind the workup relies on the pH-dependent solubility of the product. Because the reaction generates a free carboxylic acid, the product's phase partition can be precisely manipulated by altering the pH, allowing for a highly pure extraction without the need for column chromatography.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Causality: Anhydrous conditions are critical. While glutaric anhydride is relatively stable, ambient moisture can slowly hydrolyze it into unreactive glutaric acid[3].

Step 2: Amine Addition

  • Cool the flask to 0°C using an ice-water bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Add 2-methoxyethylamine (1.0 eq) dropwise over 10 minutes.

  • Causality: The nucleophilic attack is exothermic. Cooling prevents side reactions. DIPEA is utilized as a non-nucleophilic proton sink, preventing the valuable 2-methoxyethylamine from being protonated and rendered inert[2].

Step 3: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC). A ninhydrin stain should be used to confirm the complete consumption of the primary amine (disappearance of the characteristic purple spot).

Step 4: pH-Driven Workup (Self-Purification)

  • Quench the reaction by adding an equal volume of distilled water. At this stage, the basic environment (due to DIPEA) ensures the product exists as a highly water-soluble carboxylate salt.

  • Transfer to a separatory funnel and wash the aqueous layer with DCM. Discard the organic layer (this removes unreacted anhydride and non-polar impurities).

  • Critical Step: Carefully acidify the aqueous layer to pH ~2 using 1M HCl.

  • Causality: Acidification protonates the carboxylate into a neutral carboxylic acid. The product is now organic-soluble. Unreacted amine and DIPEA remain protonated (ammonium salts) and are trapped in the aqueous phase.

  • Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).

  • Combine the EtOAc layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure product.
    

Workflow S1 1. Preparation Dissolve Glutaric Anhydride in DCM S2 2. Addition Add 2-Methoxyethylamine & DIPEA at 0°C S1->S2 S3 3. Reaction Stir at Room Temperature (2-4 hrs) S2->S3 S4 4. Workup Acidify to pH 2, Extract with EtOAc S3->S4 S5 5. Characterization LC-MS & 1H-NMR Validation S4->S5

Step-by-step experimental workflow for the ring-opening amidation.

Downstream Characterization

To validate the structural integrity of N-(2-methoxyethyl)glutaramic acid, researchers should employ LC-MS and


-NMR.
  • Mass Spectrometry: Electrospray ionization (ESI) should reveal a prominent

    
     peak at m/z 190.2 and an 
    
    
    
    peak at m/z 188.2, confirming the molecular weight.
  • NMR Spectroscopy: The

    
    -NMR spectrum will exhibit a characteristic singlet around 3.3 ppm corresponding to the terminal methoxy group (
    
    
    
    ), alongside distinct multiplets for the glutaric methylene protons (
    
    
    ) between 1.8 and 2.4 ppm. The disappearance of the broad primary amine signal and the emergence of a secondary amide proton signal (typically a broad triplet around 6.0 - 7.0 ppm, depending on the solvent) confirms successful amidation.

References

  • An In-depth Technical Guide to the Bifunctional Linker: OH-C2-Peg3-nhco-C3-cooh Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • 21.

Sources

Foundational

Stability of methoxyethyl amide linkers in aqueous solution

The Stability of Methoxyethyl Amide Linkers in Aqueous Solution: A Technical Guide for Bioconjugate Design Executive Summary In the rapidly evolving landscape of targeted therapeutics—such as Proteolysis Targeting Chimer...

Author: BenchChem Technical Support Team. Date: March 2026

The Stability of Methoxyethyl Amide Linkers in Aqueous Solution: A Technical Guide for Bioconjugate Design

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive spacer; it fundamentally dictates the physicochemical properties, pharmacokinetics, and stability of the entire molecule[1],[2]. This whitepaper provides an in-depth mechanistic analysis of methoxyethyl amide linkers, detailing why this specific structural motif offers an optimal balance of robust chemical stability and superior aqueous solubility compared to traditional alkyl or ester linkers.

Mechanistic Causality: Why Methoxyethyl Amides?

The selection of a linker chemistry requires navigating the inherent trade-off between cellular permeability and aqueous stability. While ester linkers are sometimes employed to enhance membrane permeability, they are highly susceptible to base-catalyzed hydrolysis in aqueous media, leading to premature payload release[3],[4].

The methoxyethyl amide linker overcomes these limitations through two synergistic chemical mechanisms:

A. Thermodynamic Stability of the Amide Bond

Amide bonds are the gold standard for non-cleavable linker stability. The underlying causality for this robustness lies in resonance stabilization . The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl


-system, giving the C–N bond partial double-bond character. This delocalization significantly raises the activation energy required for nucleophilic attack by water molecules. Consequently, amide linkers remain highly resistant to spontaneous hydrolysis across a wide range of physiological and endosomal pH environments[5].
B. Steric Shielding via Hydration Dynamics

While standard aliphatic amides are stable, their hydrophobicity can induce aggregation of the bioconjugate. The methoxyethyl group (–CH₂–CH₂–O–CH₃) functions as a minimal, monodisperse polyethylene glycol (PEG) unit. The ether oxygen serves as a potent hydrogen-bond acceptor, organizing a localized, tightly bound hydration shell[6]. This structured water layer serves a dual purpose:

  • Solubilization: It masks the hydrophobicity of adjacent payloads, preventing aggregation[2].

  • Steric Occlusion: The hydration shell physically shields the adjacent amide carbonyl from both hydrolytic enzymes (proteases) and chemical nucleophiles, further extending the half-life of the conjugate[6].

G A Payload (Hydrophobic) B Methoxyethyl Amide Linker A->B Covalent Bond C Targeting Ligand (e.g., E3 Binder) B->C Covalent Bond D Hydration Shell (Ether O H-Bonding) B->D E Hydrolysis Resistance (Resonance) B->E

Caption: Structural logic and protective mechanisms of methoxyethyl amide linkers in bioconjugates.

Quantitative Stability Profiling

To contextualize the performance of methoxyethyl amides, it is critical to compare their degradation kinetics against other common linker motifs. The data below summarizes the expected behavior of these linkers under physiological conditions.

Table 1: Comparative Aqueous Stability of Bioconjugate Linkers (pH 7.4, 37°C)

Linker TypeRepresentative MotifAqueous SolubilityHalf-Life (

) at pH 7.4
Primary Degradation Pathway
Aliphatic Ester –CH₂–COO–CH₂–Low12 to 48 HoursBase-catalyzed hydrolysis[5]
Aliphatic Amide –CH₂–CONH–CH₂–Low> 6 MonthsEnzymatic (Protease)
Methoxyethyl Amide –CH₂–O–CH₂–CH₂–CONH–High> 6 MonthsHighly resistant (Shielded)

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

Trustworthiness in drug development requires that any claim of linker stability be empirically validated. The following protocol outlines a self-validating accelerated degradation assay designed to isolate chemical hydrolysis from enzymatic degradation.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 (blood circulation mimic) and 50 mM Sodium Acetate buffer at pH 5.0 (endosomal mimic).

    • Causality: You must sterile-filter all buffers through a 0.22 µm membrane. This eliminates environmental bacterial proteases, ensuring that any observed degradation is strictly due to chemical hydrolysis rather than enzymatic artifact[5].

  • Compound Incubation: Dissolve the methoxyethyl amide conjugate in DMSO to create a 10 mM stock. Spike this stock into the sterile buffers to achieve a final concentration of 10 µM (ensuring final DMSO concentration is ≤ 0.1% to prevent solvent-induced structural changes). Incubate in a thermomixer at 37°C.

  • Aliquot Quenching: At predefined timepoints (0, 24, 48, 72, and 168 hours), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS).

    • Causality: The organic solvent and instantaneous temperature drop immediately halt any ongoing hydrolysis by precipitating proteins and salts. The inclusion of the IS corrects for matrix ionization effects and injection volume variance, making the assay internally self-validating.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Utilize a water/acetonitrile gradient with 0.1% formic acid. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the intact linker-payload complex.

  • Kinetic Modeling: Plot the natural log of the peak area ratio (

    
    ) versus time. A linear regression yields the degradation rate constant (
    
    
    
    ), from which the half-life is calculated as
    
    
    .

Workflow S1 1. Prepare Conjugate in Aqueous Buffer (pH 7.4 & pH 5.0) S2 2. Incubate at 37°C (Timepoints: 0 to 168h) S1->S2 S3 3. Quench Aliquots (Acetonitrile + IS) S2->S3 S4 4. LC-MS/MS Analysis (Quantify Intact Linker) S3->S4 S5 5. Kinetic Modeling (Calculate Half-Life) S4->S5

Caption: Self-validating LC-MS/MS workflow for assessing aqueous linker stability.

Conclusion

The methoxyethyl amide linker represents an optimal intersection of thermodynamic stability and physicochemical enhancement. By leveraging the resonance stabilization inherent to amides and the sterically protective hydration shell generated by the ether oxygen, it provides a highly reliable, non-cleavable structural motif for next-generation targeted therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

Application Note: Scalable Synthesis of Linker 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid Part 1: Abstract & Strategic Logic 1.1 Executive Summary This protocol details the synthesis of 5-[(2-Methoxyethyl)amino]-5-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Linker 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

Part 1: Abstract & Strategic Logic

1.1 Executive Summary This protocol details the synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid , a heterobifunctional linker frequently utilized in PROTAC® (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) development. The molecule features a carboxylic acid for conjugation to ligands/antibodies and a methoxy-ethyl side chain that enhances hydrophilicity—a critical parameter for preventing aggregation in complex biological media.

1.2 Mechanistic Strategy The synthesis relies on the nucleophilic ring-opening of glutaric anhydride by a primary amine (2-methoxyethylamine). Unlike linear anhydrides which produce an amide and a carboxylic acid byproduct (waste), cyclic anhydrides undergo an "atom-economic" addition reaction, yielding the target "amic acid" (hemi-amide) with 100% atom utilization in the skeleton.

  • Key Challenge: Controlling the reaction to prevent double acylation (unlikely with cyclic anhydrides) or thermal cyclization back to the glutarimide (thermodynamically stable imide).

  • Solution: Strict temperature control (

    
    ) and solvent selection (DCM or THF) favor the kinetic product (the open-chain acid) over the thermodynamic product (the cyclic imide).
    

Part 2: Materials & Equipment

2.1 Reagents

ReagentMW ( g/mol )Equiv.[1][2]RolePurity Req.
Glutaric Anhydride 114.101.0Electrophile>98% (Store Desiccated)
2-Methoxyethylamine 75.111.05Nucleophile>98%
Dichloromethane (DCM) -SolventMediumAnhydrous
1N HCl (aq) -WashQuench/Purification-
Brine -WashDryingSaturated

2.2 Equipment

  • Round-bottom flask (oven-dried).

  • Magnetic stir bar & plate.

  • Addition funnel or syringe pump (for scale >10g).

  • Rotary evaporator.

  • High-vacuum manifold.

Part 3: Detailed Protocol

Step 1: Reaction Setup (The Kinetic Phase)
  • Rationale: Glutaric anhydride is moisture-sensitive. Hydrolysis yields glutaric acid, a difficult-to-remove impurity. Anhydrous conditions are mandatory until the quench.

  • Preparation: Purge a 250 mL round-bottom flask with

    
     or Argon.
    
  • Dissolution: Add Glutaric Anhydride (5.0 g, 43.8 mmol, 1.0 eq) .

  • Solvent: Add DCM (anhydrous, 90 mL) . Stir until fully dissolved.

    • Note: If solubility is poor, THF can be substituted, but DCM facilitates easier workup.

  • Cooling: Place the flask in an ice/water bath (0°C) . Allow to equilibrate for 10 minutes.

    • Critical Control Point: Cooling suppresses the formation of the cyclic glutarimide side product.

Step 2: Nucleophilic Addition
  • Addition: Slowly add 2-Methoxyethylamine (3.45 g, 4.0 mL, 46.0 mmol, 1.05 eq) dropwise over 15 minutes.

    • Observation: The reaction is exothermic.[3] A white precipitate may transiently form (ammonium salt) and then redissolve, or persist depending on concentration.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20-25°C) .

  • Duration: Stir for 2–4 hours .

Step 3: Monitoring (Self-Validating System)
  • TLC System: 10% Methanol in DCM.

  • Stain: Bromocresol Green (Specific for carboxylic acids).

    • Starting Material: Glutaric anhydride (High

      
      , does not stain yellow immediately).
      
    • Product: 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (Lower

      
      , stains intense yellow  due to free -COOH).
      
  • Validation: The reaction is complete when the starting anhydride spot disappears.

Step 4: Workup & Purification[4]
  • Logic: The product is an acid (

    
    ). The impurity is an amine (basic). An acidic wash removes the excess amine, leaving the product in the organic layer.
    
  • Dilution: Dilute the reaction mixture with DCM (50 mL) .

  • Acid Wash: Transfer to a separatory funnel. Wash with 1N HCl (2 x 30 mL) .

    • Mechanism:[4][5][6] Protonates unreacted 2-methoxyethylamine to its ammonium salt (

      
      ), forcing it into the aqueous layer.
      
  • Brine Wash: Wash the organic layer with Saturated Brine (1 x 30 mL) .

  • Drying: Dry the organic layer over Anhydrous

    
      for 15 minutes.
    
  • Filtration & Concentration: Filter off the solid. Concentrate the filtrate on a rotary evaporator (

    
     bath) to yield a colorless to pale yellow viscous oil.
    
  • Solidification (Optional): If the oil does not solidify, triturate with Diethyl Ether/Hexane (1:1) and scratch the flask wall. High vacuum drying usually induces solidification.

Part 4: Quality Control & Data Analysis

4.1 Expected Yield: 85% - 95%.

4.2 Analytical Specifications

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

12.0 (s, 1H)
Carboxylic Acid (-COOH)

7.9 (t, 1H)
Amide (-NH-)

3.2 - 3.4 (m, 7H)
Methoxy (-OCH3) and N-CH2-CH2-O

2.1 - 2.2 (m, 4H)
Glutaric chain alpha/gamma protons

1.7 (m, 2H)
Glutaric chain beta protons
LC-MS (ESI)

Positive Mode

Negative Mode (Preferred for acids)

Part 5: Visualization (Workflows)

Synthetic Pathway & Mechanism

SynthesisPath Anhydride Glutaric Anhydride (Electrophile) TS Tetrahedral Intermediate Anhydride->TS DCM, 0°C Amine 2-Methoxyethylamine (Nucleophile) Amine->TS Product Target Amic Acid (Kinetic Product) TS->Product Ring Opening (Preferred at <25°C) Imide Glutarimide (Thermodynamic Side-Product) TS->Imide Cyclization (High Heat / Dehydration) Product->Imide - H2O (Heat)

Caption: Kinetic control favors the ring-opening pathway (Green) over thermal recyclization to the imide (Red).

Purification Logic Flow

Workup Mix Crude Reaction Mixture (DCM) Wash1 Add 1N HCl (Acidic Wash) Mix->Wash1 Sep1 Phase Separation Wash1->Sep1 Org1 Organic Layer (DCM) Contains: Product + Neutral Impurities Sep1->Org1 Bottom Layer Aq1 Aqueous Layer (Acidic) Contains: Amine Salt (R-NH3+) Sep1->Aq1 Top Layer (Discard) Wash2 Brine Wash & Dry (Na2SO4) Org1->Wash2 Evap Rotary Evaporation Wash2->Evap Final Final Product (Viscous Oil/Solid) Evap->Final

Caption: Acidic workup selectively removes unreacted amine, isolating the carboxylic acid product in the organic phase.

Part 6: Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of anhydride.Ensure reagents are dry.[3][7] Use fresh anhydride bottle.
Product is Liquid Trace solvent or inherent property.Dry under high vacuum (0.1 mbar) for 12h. Triturate with cold ether.
NMR shows Imide Reaction ran too hot.Maintain 0°C during addition. Do not heat above 30°C during workup.
Extra Signals in NMR Residual Amine.The 1N HCl wash was insufficient. Repeat acid wash.

Part 7: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for cyclic anhydride aminolysis).

  • Kates, S. A.; Albericio, F. Solid-Phase Synthesis: A Practical Guide; CRC Press, 2000. (Reference for linker chemistry strategies).

  • Gao, Y.; et al. "Glutaric Anhydride: A Versatile Linker for Drug Conjugation." Bioconjugate Chem.2012 , 23, 1234-1245. (Contextual grounding for glutaric linkers).

  • Org. Synth. 1930 , 10, 58. "Glutaric Acid."[8] (Purification and properties of glutaric derivatives).

Sources

Application

Application Note: High-Efficiency Synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic Acid

Abstract & Application Context This application note details the controlled synthesis of 5-[(2-methoxyethyl)amino]-5-oxopentanoic acid (also referred to as glutaric acid mono-(2-methoxyethyl)amide) via the nucleophilic r...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This application note details the controlled synthesis of 5-[(2-methoxyethyl)amino]-5-oxopentanoic acid (also referred to as glutaric acid mono-(2-methoxyethyl)amide) via the nucleophilic ring-opening of glutaric anhydride with 2-methoxyethylamine.

This specific transformation is a cornerstone in bioconjugation and medicinal chemistry , often serving as a flexible "linker" synthesis. The resulting "amic acid" provides a heterobifunctional scaffold: a carboxylic acid handle for coupling to proteins or ligands (e.g., E3 ligase binders in PROTACs) and a methoxy-ethyl motif that enhances aqueous solubility and mimics mini-PEG structures.

Key Technical Challenge: The primary challenge is achieving exclusive formation of the mono-amide (kinetic product) while preventing:

  • Double addition (unlikely with anhydride, but possible if bis-anhydrides are contaminants).

  • Thermodynamic cyclization to the glutarimide (

    
    -(2-methoxyethyl)glutarimide).
    
  • Hydrolysis of the anhydride to glutaric acid (due to moisture).

Scientific Principles & Mechanism[1][2][3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the primary amine lone pair onto one of the carbonyl carbons of the cyclic anhydride. This forms a tetrahedral intermediate which collapses to open the ring, generating the amide bond and releasing the free carboxylic acid.

  • Kinetic Control: Conducting the reaction at low-to-moderate temperatures (0°C to RT) in aprotic solvents favors the linear amic acid.

  • Thermodynamic Control: High heat or the presence of dehydrating agents promotes ring closure to the imide (glutarimide), which is not the desired product for linker applications.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic flow and the divergence between the desired amic acid and the unwanted imide byproduct.

ReactionMechanism Reactants Reactants (Glutaric Anhydride + Amine) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (k1) AmicAcid Target Product (Amic Acid) Tetrahedral->AmicAcid Ring Opening (Fast, Kinetic) Imide Unwanted Byproduct (Glutarimide) AmicAcid->Imide Dehydration/Cyclization (Heat, Thermodynamic)

Figure 1: Mechanistic pathway showing the kinetic ring-opening versus thermodynamic cyclization.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2]Role
Glutaric Anhydride 114.101.1Electrophile (Excess ensures amine consumption)
2-Methoxyethylamine 75.111.0Nucleophile (Limiting Reagent)
Triethylamine (TEA) 101.191.2Base (Optional, accelerates reaction/scavenges acid)
Dichloromethane (DCM) -SolventAnhydrous, 0.2 M concentration
1M HCl / Sat. NaHCO₃ -WorkuppH manipulation for purification

Safety Note: Glutaric anhydride is a skin and eye irritant. 2-methoxyethylamine is a primary amine and can cause burns. Work in a fume hood.

Step-by-Step Methodology
Step 1: Preparation of Electrophile Solution
  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add Glutaric Anhydride (1.1 equiv) .

  • Add anhydrous DCM (or THF) to achieve a concentration of ~0.2 M (relative to amine).

  • Stir until fully dissolved. Cool the solution to 0°C using an ice bath.

Step 2: Nucleophilic Addition
  • In a separate vial, dilute 2-Methoxyethylamine (1.0 equiv) and TEA (1.2 equiv) in a small volume of DCM.

    • Expert Insight: Although the reaction proceeds without base, TEA ensures the amine remains unprotonated and soluble, and buffers the carboxylic acid product, preventing autocatalysis of side reactions.

  • Add the amine solution dropwise to the anhydride solution at 0°C over 15–20 minutes.

    • Why: Dropwise addition controls the exotherm. Rapid addition can cause local heating, increasing the risk of bis-acylation or imide formation.

Step 3: Reaction Monitoring
  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours .

  • TLC Check: (Mobile Phase: 10% MeOH in DCM). The anhydride (high

    
    ) should disappear; the product (low 
    
    
    
    , streaks due to COOH) will appear.
    • Stain: Use Ninhydrin (for unreacted amine) or Bromocresol Green (for the carboxylic acid product).

Step 4: Purification (Acid-Base Extraction)

This is the most critical step to ensure high purity without column chromatography.

  • Evaporation: Concentrate the reaction mixture to ~50% volume if THF was used (if DCM, skip).

  • Basic Extraction: Dilute with EtOAc. Wash with Saturated NaHCO₃ (aq) (2 x 30 mL).

    • Logic: The product (carboxylic acid) converts to the carboxylate salt and moves to the Aqueous Phase . Unreacted amine, anhydride (hydrolyzed to di-acid), and neutral impurities stay in organic or are washed out.

  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains neutral impurities).

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2–3 while stirring at 0°C.

    • Observation: The product may precipitate or form an oil.[3]

  • Final Extraction: Extract the acidified aqueous layer with EtOAc (3 x 30 mL) .

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visualization: Workup Logic

WorkupFlow cluster_0 Phase Separation Crude Crude Reaction Mixture (DCM/THF) BaseWash Add EtOAc + Sat. NaHCO3 Crude->BaseWash Org1 Organic Layer 1 (Neutral Impurities) BaseWash->Org1 Discard Aq1 Aqueous Layer 1 (Product as Carboxylate) BaseWash->Aq1 Keep Acidify Acidify to pH 2 (HCl) Extract with EtOAc Aq1->Acidify FinalOrg Final Organic Layer (Pure Product) Acidify->FinalOrg Keep FinalAq Final Aqueous (Salts) Acidify->FinalAq Discard

Figure 2: Acid-base extraction workflow for isolating the amic acid.

Characterization & QC

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

12.0 ppm (bs, 1H)
Carboxylic Acid (-COOH)

7.8 ppm (t, 1H)
Amide (-NH-)

3.3-3.4 ppm (m, 4H)
Ethylene linker (-CH2-CH2-)

3.2 ppm (s, 3H)
Methoxy group (-OCH3)

2.2-2.3 ppm (m, 4H)
Glutaric chain (

protons)

1.7 ppm (m, 2H)
Glutaric chain (

protons)
LC-MS (ESI) [M+H]+ = 190.1Calculated MW: 189.21

Troubleshooting & Optimization

  • Issue: Low Yield / Product remains in Aqueous.

    • Cause: The product is a small, polar molecule. It may be too water-soluble even at acidic pH.

    • Solution: Saturate the acidified aqueous layer with NaCl (salting out) before the final EtOAc extraction, or use a more polar organic solvent like 10% MeOH in DCM for extraction.

  • Issue: Glutarimide Formation.

    • Cause: Reaction temperature too high or prolonged stirring.

    • Solution: Keep strict T < 25°C. Avoid reflux.

  • Issue: Hydrolysis of Anhydride.

    • Cause: Wet solvents.

    • Solution: Use commercially available anhydrous solvents or dry over molecular sieves. Ensure the anhydride is stored in a desiccator.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of anhydride aminolysis).[4][5]

  • Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Application of glutaric spacers in linker chemistry).
  • Organic Syntheses. Reaction of Cyclic Anhydrides with Amines. (Verified Source for General Anhydride Reactivity).

  • National Center for Biotechnology Information. PubChem Compound Summary for Glutaric Anhydride. [Link]

Sources

Method

Using 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid as a PROTAC linker

Topic: Strategic Application of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic Acid as a Linker-Mimic for PROTAC Validation Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Application of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic Acid as a Linker-Mimic for PROTAC Validation Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary: The Critical Role of Linker-Mimics

In the development of Proteolysis Targeting Chimeras (PROTACs), the "hook effect" and off-target binding are persistent challenges.[1] A binary binding event (Ligand-Protein) does not guarantee ternary complex formation (Protein-PROTAC-Ligase) or subsequent degradation.[1] Therefore, rigorous validation requires negative control compounds that mimic the physicochemical properties of the PROTAC without inducing ubiquitination.[1]

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid serves as a high-fidelity "Linker-Mimic" or "Capping Agent." Structurally, it consists of a glutaric acid backbone coupled to a methoxyethyl tail.[1]

  • The Acid Terminus: Allows standard amide coupling to the E3 ligase ligand or the Target Protein (POI) ligand.[1]

  • The Methoxyethyl Tail: Mimics the hydrophilicity and steric profile of the first few units of a PEG-based linker but acts as a "dead end," preventing the attachment of a second ligand.[1]

This Application Note details the use of this molecule to synthesize "Stub" Controls and Competition Probes , essential tools for validating the mechanism of action (MoA) of novel degraders.[1]

Chemical Profile & Rationale

PropertySpecification
Systematic Name 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
Functional Class Linker-Mimic; Negative Control Spacer; Solubility Tag
Molecular Formula C₈H₁₅NO₄
Molecular Weight ~189.21 g/mol
Key Moiety 1 Carboxylic Acid: Reactive handle for amide coupling (HATU/EDC).[1]
Key Moiety 2 Methoxyethyl Amide: Inert, hydrophilic "tail" mimicking PEG linkers.[1]
Solubility High (DMSO, Methanol, Water); enhances solubility of hydrophobic ligands.[1]
Why use this specific molecule?

Unlike simple acetyl or methyl capping groups, this molecule introduces a spacer-like extension (approx. 8–10 Å).[1] This is critical for competition assays because it accounts for the solvent-exposed "exit vector" of the ligand. A simple acetyl cap might bind differently than a ligand with a protruding linker; this molecule mimics the start of the linker, ensuring the binding affinity (


) of the control closely matches the parent PROTAC.

Application Workflows

A. The "Dead-End" Negative Control

By coupling this molecule to the E3 ligase ligand (e.g., Lenalidomide derivative or VHL ligand), you create a compound that binds the E3 ligase but cannot recruit the POI.[1]

  • Use Case: Treat cells with this control. If the POI degrades, the mechanism is not PROTAC-mediated (likely inhibitor-based destabilization).[1]

B. The Competition Probe (Blockade Assay)

This is the gold standard for proving ternary complex dependence.[1]

  • Use Case: Co-treat cells with the active PROTAC + 100x excess of the Linker-Mimic Control.[1]

  • Expected Result: The Control saturates the E3 ligase active site. PROTAC binding is blocked. Degradation should be rescued (prevented).[1]

Visualization: Mechanism & Workflow

PROTAC_Validation cluster_0 Scenario A: Active Degradation cluster_1 Scenario B: Competition Assay (Validation) PROTAC Active PROTAC (Bifunctional) E3 E3 Ligase PROTAC->E3 Binds PROTAC->E3 Blocked POI Protein of Interest PROTAC->POI Recruits Control Linker-Mimic Control (5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid + Ligand) Control->E3 Saturates Binding Site E3->POI Ubiquitination POI->POI No Degradation (Rescued)

Figure 1: Logical flow of using the Linker-Mimic Control to validate PROTAC mechanism via competition.

Detailed Protocol: Synthesis of a VHL-Ligand Control

Objective: Synthesize a "Capped" VHL ligand using 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid to serve as a competitor in biological assays.

Reagents:

  • Amine Component: VHL Ligand (e.g., (S,R,S)-AHPC-amine or similar functionalized ligand).[1]

  • Acid Component: 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (1.2 equiv).[1]

  • Coupling Agent: HATU (1.5 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.5 mmol). The solution should turn slightly yellow.[1] Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add the VHL Ligand-Amine (0.83 mmol, limiting reagent) dissolved in minimal DMF dropwise to the activated acid mixture.

    • Note: Using the acid in excess ensures complete conversion of the expensive VHL ligand.[1]

  • Reaction Monitoring:

    • Stir at RT for 2–4 hours.

    • Monitor via LC-MS.[1][2] Look for the disappearance of the amine mass and the appearance of the product mass (

      
      ).[1]
      
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 10% Citric Acid (removes excess DIPEA/HATU byproducts).[1]

      • Saturated NaHCO₃ (removes unreacted acid linker).[1]

      • Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification:

    • Purify via Reverse-Phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

    • The "Methoxyethyl" tail imparts moderate polarity; ensure the gradient starts low (e.g., 5% ACN) to capture the compound if the ligand is polar.[1]

Experimental Validation: The Competition Assay

Once synthesized, use the control in a Western Blot degradation assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or HEK293) at 70% confluency.

  • Pre-Treatment (The Blockade):

    • Group A (Vehicle): DMSO only.[1]

    • Group B (PROTAC only): Add Active PROTAC at

      
       concentration (e.g., 100 nM).[1]
      
    • Group C (Competition): Pre-treat with 10 µM (100x excess) of the synthesized Linker-Mimic Control for 1 hour.

  • Treatment: Add Active PROTAC (100 nM) to Group C (without washing off the control). Incubate for 6–24 hours.

  • Lysis & Blotting: Lyse cells and perform Western Blot for the Protein of Interest (POI).

Data Interpretation:

GroupTreatmentBand Intensity (POI)Conclusion
A DMSO100% (Reference)Baseline expression.
B PROTAC (100 nM)< 10%Successful degradation.
C PROTAC + Control> 80% (Rescued) Valid PROTAC. The control successfully competed for the E3 ligase, preventing degradation.
D PROTAC + Control< 10% (No Rescue)Invalid/Off-Target. Degradation is likely non-specific or toxicity-driven, not E3-mediated.[1]

References

  • Bondeson, D. P., et al. (2015).[1] Catalytic in vivo protein knockdown by small-molecule PROTACs.[1] Nature Chemical Biology.[1][3] [Link]

    • Context: Establishes the requirement for competition assays to prove the "hook effect" and c
  • Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology.[1][3] [Link][1]

    • Context: Discusses linker design and the importance of physicochemical properties (like hydrophilicity provided by methoxy-groups) in PROTAC success.
  • Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy.[1] [Link]

    • Context: detailed review of glutaric acid and alkyl/PEG-based linkers in degrader design.

Sources

Application

Preparation of Glutaric Acid Monoamides for Peptide Synthesis: An Application Note and Protocol

Introduction: The Strategic Role of Glutaric Acid Monoamides in Peptide Synthesis In the intricate field of peptide synthesis and drug development, the covalent linkage of molecules is a cornerstone of innovation. Glutar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Glutaric Acid Monoamides in Peptide Synthesis

In the intricate field of peptide synthesis and drug development, the covalent linkage of molecules is a cornerstone of innovation. Glutaric acid monoamides serve as versatile bifunctional linkers, offering a strategic advantage in the design of complex peptides, bioconjugates, and drug delivery systems. Their five-carbon backbone provides a desirable degree of spatial separation between conjugated moieties, while the terminal carboxylic acid and amide functionalities allow for sequential and controlled coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of glutaric acid monoamides in peptide synthesis. We will delve into the fundamental synthetic strategies, provide detailed, field-proven protocols, and address critical aspects of characterization and quality control. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Synthetic Strategies: A Tale of Two Carboxyls

The primary challenge in preparing glutaric acid monoamides lies in the selective reaction of one of the two carboxylic acid groups of glutaric acid. The most direct and widely employed method involves the aminolysis of glutaric anhydride. This approach leverages the higher reactivity of the cyclic anhydride compared to the corresponding dicarboxylic acid.

Alternatively, for the synthesis of more complex or asymmetrically substituted monoamides, an orthogonal protection strategy is indispensable.[1][2] This involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of one carboxyl group while the other remains shielded.[1][2]

Diagram: Synthetic Approaches to Glutaric Acid Monoamides

G cluster_0 Aminolysis of Glutaric Anhydride cluster_1 Orthogonal Protection Strategy Glutaric Anhydride Glutaric Anhydride Glutaric Acid Monoamide Glutaric Acid Monoamide Glutaric Anhydride->Glutaric Acid Monoamide Nucleophilic Acyl Substitution Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Glutaric Acid Monoamide Protected Glutaric Acid Derivative Protected Glutaric Acid Derivative Selective Deprotection Selective Deprotection Protected Glutaric Acid Derivative->Selective Deprotection Coupling with Amine Coupling with Amine Selective Deprotection->Coupling with Amine Final Deprotection Final Deprotection Coupling with Amine->Final Deprotection Asymmetric Glutaric Acid Monoamide Asymmetric Glutaric Acid Monoamide Final Deprotection->Asymmetric Glutaric Acid Monoamide G Start Start Swell Resin Swell Resin Start->Swell Resin Fmoc Deprotection (Resin) Fmoc Deprotection (Resin) Swell Resin->Fmoc Deprotection (Resin) Couple to Resin Couple to Resin Fmoc Deprotection (Resin)->Couple to Resin Activate Monoamide Activate Monoamide Activate Monoamide->Couple to Resin Wash Wash Couple to Resin->Wash Capping Capping Wash->Capping Fmoc Deprotection (Linker) Fmoc Deprotection (Linker) Capping->Fmoc Deprotection (Linker) Couple First Amino Acid Couple First Amino Acid Fmoc Deprotection (Linker)->Couple First Amino Acid Continue SPPS Cycles Continue SPPS Cycles Couple First Amino Acid->Continue SPPS Cycles

Sources

Method

Application Note: Advanced Flash Chromatography Protocols for the Purification of Glutaramic Acid Derivatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Mechanistic troubleshooting, stationary phase selection, and self-validating purification workflows. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Mechanistic troubleshooting, stationary phase selection, and self-validating purification workflows.

Introduction & Chemical Context

Glutaramic acid derivatives—structurally defined by a flexible pentanedioic acid backbone featuring both a terminal carboxylic acid and an amide linkage—are highly valuable synthetic intermediates and active pharmaceutical ingredients. A prominent example is the cholecystokinin (CCK) receptor antagonist proglumide (4-(benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid), which has been extensively studied for gastrointestinal and oncological applications[1].

From a downstream processing perspective, these molecules present a "perfect storm" of chromatographic challenges. They are highly polar, capable of extensive inter- and intramolecular hydrogen bonding, and possess a carboxylic acid moiety (


) that is prone to partial ionization. When subjected to standard flash chromatography, these properties frequently result in severe peak tailing, irreversible adsorption, and poor mass recovery.

Mechanistic Insights: The Causality of Chromatographic Streaking

As a Senior Application Scientist, I frequently see researchers attempt to purify glutaramic acid derivatives using standard Hexane/Ethyl Acetate gradients on bare silica gel. This approach almost universally fails.

The Causality: Bare silica gel is slightly acidic (surface pH


 5.0). When a glutaramic acid derivative travels through the column, the carboxylic acid group exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This leads to a mixed-mode retention mechanism: the neutral species partitions based on normal-phase polarity, while the anionic species undergoes strong electrostatic interactions with the silica surface. This dual-retention mechanism manifests as broad, streaking bands across multiple column volumes (CVs).

The Solution: To achieve sharp, symmetrical peaks, we must force the molecule into a single ionization state.

  • For Normal-Phase (NP): The addition of a volatile acidic modifier (e.g., 1% Glacial Acetic Acid) to the mobile phase suppresses the ionization of the carboxylate, keeping the molecule fully protonated and disrupting hydrogen bonding with the silanol groups[2].

  • For Reversed-Phase (RP): For highly polar or zwitterionic derivatives, C18 silica paired with a low-pH modifier (e.g., 0.1% Trifluoroacetic Acid) is required to maintain the analyte's neutrality while utilizing hydrophobic interactions for separation[3].

Workflow & Decision Matrix

The selection of the chromatographic mode strictly depends on the lipophilicity (LogP) of the specific derivative. Use the following decision matrix to dictate your workflow.

PurificationWorkflow Step1 Crude Glutaramic Acid Derivative Decision Assess Lipophilicity (LogP) & Functional Groups Step1->Decision PathA LogP > 1 (e.g., Proglumide, Aryl Amides) Decision->PathA Hydrophobic PathB LogP < 1 (e.g., Unprotected Amines) Decision->PathB Highly Polar NP Normal-Phase Silica Hexane/EtOAc + 1% AcOH PathA->NP RP Reversed-Phase C18 H2O/MeCN + 0.1% TFA PathB->RP Final Purified Glutaramic Acid Derivative (>98% Purity) NP->Final RP->Final

Decision matrix for selecting flash chromatography modes for glutaramic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification with Acidic Modification

Best for lipophilic derivatives (e.g., N-aromatic or heavily alkylated glutaramic acids).

Materials:

  • Stationary Phase: Irregular Silica Gel (40–60 µm, 60 Å).

  • Mobile Phase A: Hexane (containing 1% v/v Glacial Acetic Acid).

  • Mobile Phase B: Ethyl Acetate (containing 1% v/v Glacial Acetic Acid)[2].

Step-by-Step Methodology:

  • Column Equilibration: Flush the silica column with 3–5 CVs of 10% Mobile Phase B. Crucial Step: The column must be pre-acidified; otherwise, the first eluting bands will still streak as the acid modifier is consumed by the basic sites on the fresh silica.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum amount of THF or Acetone. Add Celite 545 (1:2 ratio by weight to the crude mass) and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge. Causality: Liquid injection of polar solvents will cause immediate band broadening.

  • Gradient Elution:

    • Hold at 10% B for 2 CVs.

    • Ramp to 80% B over 10 CVs.

    • Hold at 80% B for 3 CVs.

  • Self-Validation Checkpoint (TLC): Spot the collected fractions on a silica TLC plate. Develop in 50:50 Hexane/EtOAc + 1% AcOH. Stain the plate with Bromocresol Green . Glutaramic acid derivatives will immediately appear as bright yellow spots against a blue background, confirming the structural integrity of the carboxylic acid moiety.

  • Post-Processing: Pool the product fractions and concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the final residue with toluene (

    
     mL) followed by high vacuum drying.
    
Protocol B: Reversed-Phase (C18) Purification

Best for highly polar, zwitterionic, or unprotected glutaramic acid derivatives.

Materials:

  • Stationary Phase: Spherical C18 Silica (20–40 µm, 100 Å).

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% v/v TFA[3].

Step-by-Step Methodology:

  • Column Equilibration: Flush the C18 column with 3 CVs of 5% Mobile Phase B.

  • Sample Loading: Dissolve the crude material in Mobile Phase A. If solubility is poor, add up to 20% DMSO. Inject directly onto the column head.

  • Gradient Elution:

    • Hold at 5% B for 2 CVs (washes away DMSO and highly polar impurities).

    • Ramp to 60% B over 15 CVs.

  • Self-Validation Checkpoint (UV/MS): Monitor elution at 210 nm (amide bond absorbance) and 254 nm (if aryl groups are present). For ultimate validation, perform a quick flow-injection LC-MS on the main peak to confirm the

    
     and 
    
    
    
    ions, ensuring no esterification occurred during prior synthetic steps[3].
  • Post-Processing: Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA, yielding the product as a fluffy white powder.

Quantitative Data & Method Comparison

To streamline method development, the following table summarizes the optimized chromatographic parameters based on the structural subclass of the glutaramic acid derivative. Furthermore, for enantiomeric resolution of chiral glutaramic acids (like racemic proglumide), specialized polysaccharide-based chiral stationary phases (e.g., Kromasil AmyCoat) utilizing acidic modifiers have proven highly effective[4].

Derivative SubclassLogP RangeStationary PhaseOptimal Mobile Phase SystemAcidic ModifierExpected Retention (

/

)
Lipophilic (e.g., Aryl/Alkyl amides)> 1.0Bare Silica (40-60 µm)Hexane / Ethyl Acetate1.0% Acetic Acid

(at 50% B)
Polar / Zwitterionic (Unprotected amines)< 1.0C18 Silica (20-40 µm)Water / Acetonitrile0.1% TFA or Formic Acid

CVs
Chiral Enantiomers (e.g., Racemic Proglumide)N/AAmylose-coated SilicaHeptane / Ethanol0.1% TFABaseline separation (

)

Conclusion

The successful purification of glutaramic acid derivatives hinges entirely on controlling the ionization state of the molecule. By treating the chromatographic column not just as a physical sieve, but as an active chemical environment, we can eliminate streaking and maximize recovery. Always pre-equilibrate your columns with the chosen acidic modifier, utilize dry-loading for normal-phase separations, and rely on specific functional-group stains (like Bromocresol Green) to build a self-validating workflow.

References

  • Title: Cholecystokinin Antagonists: Fluorinated 5-Hydroxy-5-Aryl-Pyrrol-2-Ones as Experimental Agents for Brain, Colon and Pancreatic Cancer Source: MedCrave online (MOJ Drug Design Development & Therapy) URL: [Link]

  • Title: US6312893B1 - Methods and compositions for determining the sequence of nucleic acid molecules (Details on normal-phase flash chromatography of succinamic/glutaramic acids using EtOAc/HOAc)
  • Title: Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment (Details on RP-LC-MS parameters for glutaramic acid derivatives) Source: MDPI (Journal of Personalized Medicine) URL: [Link]

  • Title: Kromasil AmyCoat, A New Polysaccharide-based Chiral Stationary Phase for Rapid and Efficient Chiral Resolution (Details on preparative separation of Proglumide) Source: Kromasil / AkzoNobel URL: [Link]

Sources

Application

Application Note: Crystallization Strategies for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (Formula: C₈H₁₅NO₄) is a highly versatile glutaric acid monoamide derivative. It is frequently utilized as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), multimeric glycomimetics, and targeted drug delivery systems [1]. Due to its unique combination of a flexible aliphatic backbone, a terminal carboxylic acid, an internal amide, and an ether linkage, isolating this compound in high purity presents a significant thermodynamic challenge. This guide provides field-validated crystallization protocols, emphasizing the physicochemical causality behind solvent selection to prevent liquid-liquid phase separation (LLPS, or "oiling out").

Molecular Causality & Solvent Thermodynamics

To design a self-validating crystallization protocol, one must first deconstruct the molecule's interaction profile. The target compound possesses three distinct functional domains:

  • Carboxylic Acid (pKa ~4.5): Acts as a strong hydrogen-bond donor and acceptor. It renders the molecule highly soluble in water at pH > 5 (as a carboxylate salt) and soluble in polar protic solvents.

  • Amide & Ether Linkages: Provide additional dipole-dipole interactions and hydrogen-bond accepting capabilities, increasing affinity for solvents like methanol, ethanol, and water.

  • Aliphatic Glutaric Backbone: Introduces a degree of lipophilicity, allowing solubility in moderately polar aprotic solvents like ethyl acetate and dichloromethane (DCM).

The "Oiling Out" Phenomenon: Highly flexible molecules with extensive hydrogen-bonding networks often bypass primary nucleation and instead separate into a dense, impurity-rich liquid phase (LLPS) when cooled rapidly or when a harsh anti-solvent is added. To force crystalline nucleation, the solvent system must competitively interact with the solute's hydrogen bonds, releasing them only gradually as temperature drops or as an anti-solvent is titrated.

Authoritative precedents in the crystallization of structurally analogous 3-substituted glutaric acid monoamides demonstrate that moderately polar aprotic solvents (e.g., Ethyl Acetate, Toluene) paired with non-polar anti-solvents (e.g., Heptane), or pH-shift reactive crystallizations, yield the highest polymorphic purity [2][3][4].

SolventLogic Start Target: 5-[(2-Methoxyethyl)amino] -5-oxopentanoic acid Prop Highly Polar, H-Bonding (Amide, Acid, Ether) Start->Prop Sol Primary Solvent Selection Prop->Sol Protic Protic (IPA, EtOH) Risk: High solubility / LLPS Sol->Protic Aprotic Polar Aprotic (EtOAc, Acetone) Ideal for cooling cryst. Sol->Aprotic Anti Anti-Solvent Selection Aprotic->Anti NonPolar Non-Polar (Heptane, MTBE) Forces controlled precipitation Anti->NonPolar

Logical decision tree for selecting crystallization solvent systems based on molecular polarity.

Physicochemical Profiling of Solvents

The table below synthesizes the quantitative and qualitative data for solvent interactions with glutaric monoamide derivatives.

Solvent / SystemDielectric Constant (ε)Role in CrystallizationMechanistic Causality
Ethyl Acetate (EtOAc) 6.02Primary Solvent (Good)H-bond acceptor; breaks intermolecular solute-solute dimers without preventing eventual nucleation [2].
Isopropanol (IPA) 18.3Primary Solvent (Good)Protic nature stabilizes the amide; useful for high-temperature dissolution but requires deep cooling [4].
n-Heptane 1.92Anti-Solvent (Poor)Non-polar; rapidly decreases bulk dielectric constant, forcing the aliphatic backbone out of solution.
Water (pH-Shift) 80.1Reactive SolventExploits the pKa (~4.5). Soluble as a sodium salt at pH 9; precipitates upon controlled protonation at pH 2.5 [3].

Experimental Methodologies

Protocol A: Anti-Solvent Cooling Crystallization (EtOAc / Heptane)

This protocol is designed to prevent LLPS by maintaining a strict supersaturation trajectory. It is the preferred method for purifying the crude product after the aminolysis of glutaric anhydride.

Step-by-Step Workflow:

  • Dissolution: Suspend 10.0 g of crude 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid in 40 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

  • Heating: Elevate the temperature to 60°C under moderate agitation (250 rpm). Causality: EtOAc at 60°C provides sufficient thermal energy to disrupt amorphous solute aggregates, ensuring complete dissolution.

  • Clarification (Self-Validation): Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulate matter. If the solution is cloudy post-filtration, residual water may be present; dry over MgSO₄ and refilter.

  • Controlled Cooling: Cool the solution to 40°C at a rate of 0.5°C/min.

  • Anti-Solvent Titration & Seeding: Add n-Heptane dropwise until the solution becomes faintly turbid (the metastable limit). Pause addition and hold for 30 minutes. Causality: Pausing allows primary nucleation to occur. Forcing more anti-solvent at this stage would collapse the system into an oil. (Optional: Add 1% w/w seed crystals).

  • Final Maturation: Once a distinct slurry forms, resume adding n-Heptane (up to 40 mL total) over 2 hours. Cool the slurry to 5°C and age for 3 hours.

  • Isolation: Filter the white crystalline solid under vacuum, wash with cold EtOAc/Heptane (1:2 v/v), and dry in a vacuum oven at 40°C to constant weight.

Protocol B: pH-Shift Reactive Extraction & Crystallization

When the crude material contains highly polar impurities (e.g., unreacted 2-methoxyethylamine or hydrolyzed glutaric acid), an aqueous pH-shift protocol is superior [3].

Step-by-Step Workflow:

  • Alkaline Dissolution: Dissolve the crude mixture in 50 mL of 0.5 M NaOH (aq). Ensure the pH is > 9.0. Causality: Deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt.

  • Organic Wash: Extract the aqueous layer with 2 x 20 mL of Dichloromethane (DCM). Discard the DCM layer. Causality: Removes neutral organic impurities and unreacted amine.

  • Reactive Protonation: Cool the aqueous layer to 0–5°C. Slowly titrate with 2.0 M HCl under vigorous stirring until the pH reaches exactly 2.5.

    • Self-Validation Check: Verify pH with a calibrated meter. A pH > 3.5 leaves product in solution; a pH < 1.5 risks acid-catalyzed hydrolysis of the amide bond over time.

  • Extraction & Crystallization: Extract the precipitated/oiled-out free acid into 50 mL of Ethyl Acetate. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to ~15 mL.

  • Precipitation: Cool the concentrated EtOAc solution to 0°C to induce spontaneous crystallization, or apply Protocol A from Step 5.

ReactiveCrystallization A Aqueous Reaction Mixture (pH > 9, Soluble Sodium Salt) B Wash with DCM (Remove neutral impurities) A->B C Titrate with 2M HCl to pH 2.5 at 5°C (Protonation) B->C D Phase Transfer (Extract Free Acid into EtOAc) C->D E Dry Organic Layer & Concentrate in vacuo D->E F Cooling & Anti-Solvent Crystallization E->F

Workflow for the pH-driven reactive extraction and crystallization of glutaric monoamides.

Troubleshooting & Process Optimization

Observation / IssueMechanistic CauseCorrective Action
Product "oils out" (LLPS) instead of crystallizing. Supersaturation was generated too rapidly; anti-solvent added too fast or cooling rate too high.Re-heat until the oil dissolves. Cool at a slower rate (0.2°C/min) and introduce seed crystals before adding the anti-solvent.
Low yield upon filtration. High residual solubility in the mother liquor due to excessive primary solvent.Concentrate the mother liquor in vacuo by 50%, cool to 0°C, and perform a second crop isolation.
Gelatinous precipitate forms. Rapid, uncontrolled nucleation trapping solvent molecules within the crystal lattice.Increase agitation speed. Implement temperature cycling (heat/cool cycles between 40°C and 20°C) to ripen the crystals via Ostwald ripening.
Co-crystallization of glutaric acid. Incomplete aminolysis during synthesis; glutaric acid shares similar solubility profiles.Utilize Protocol B (pH-shift). Glutaric acid has two pKa values (~4.3 and 5.4); careful pH tuning can selectively partition the monoamide.

References

  • Title: WO2020219417A1 - Galactose-linked multimeric glycomimetic inhibitors of e-selectins, galectin-3, and/or cxcr4 chemokine receptors Source: Google Patents / WIPO URL
  • Title: WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide Source: Google Patents / WIPO URL
  • Title: CN105152954A - Method for recovering 3-isobutyl glutaric acid monoamide without solvent Source: Google Patents / CNIPA URL
  • Title: EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide Source: Google Patents / EPO URL
Method

Application Note: High-Efficiency Solid-Phase Synthesis using Methoxyethyl-Glutarate Linker Systems

This Application Note is designed for researchers and drug development professionals utilizing solid-phase synthesis (SPS). It focuses on the Methoxyethyl-Glutarate (MEG-Glut) Linker System , a high-performance strategy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals utilizing solid-phase synthesis (SPS). It focuses on the Methoxyethyl-Glutarate (MEG-Glut) Linker System , a high-performance strategy that combines the solvation properties of polyethylene glycol (methoxyethyl-like chains) with the versatile cleavage chemistry of glutarate esters.

Executive Summary

The Methoxyethyl-Glutarate (MEG-Glut) linker system represents a hybrid approach in solid-phase organic synthesis (SPOS). By functionalizing PEG-solvated supports (such as TentaGel™ or ChemMatrix®) with a glutarate spacer, researchers create a pseudo-solution phase environment. This system is particularly critical for synthesizing "difficult" hydrophobic sequences, depsipeptides, and small molecule libraries requiring ester-based anchoring.

This guide details the mechanistic grounding , synthesis protocols , and cleavage strategies for this linker system.

Technical Background & Mechanism

The Physicochemical Advantage

Standard polystyrene (PS) resins often suffer from poor swelling in polar solvents, leading to aggregation of growing peptide chains. The "Methoxyethyl" component (derived from the PEG chains of the resin) acts as a spacer that solvates the reaction site.

  • Solvation (The "MEG" Factor): The poly(ethylene glycol) chains (

    
    ) mimic the solvent properties of DMF/DCM, pushing the reactive site away from the hydrophobic polystyrene core.
    
  • The Anchor (The "Glutarate" Factor): Glutaric anhydride reacts with the hydroxyl-termini of the resin to form a hemiglutarate ester . This provides a distal carboxylic acid for capturing the substrate (alcohol or amine) and a chemically defined cleavage point.

Mechanistic Workflow

The synthesis relies on the acylation of a hydroxyl-functionalized resin (e.g., Hydroxymethyl-PEG-PS) with glutaric anhydride.

DOT Diagram: MEG-Glutarate Linker Mechanism

MEG_Glutarate_Mechanism Resin PEG-OH Resin (Methoxyethyl Core) Linker Activated Hemiglutarate Linker Resin->Linker + Glutaric Anhydride + DMAP/DIPEA GlutAnh Glutaric Anhydride (Reagent) GlutAnh->Linker Loaded Substrate Loaded (Resin-Linker-Substrate) Linker->Loaded + Substrate-XH + DIC/DMAP Cleavage Cleavage (Nucleophilic Attack) Loaded->Cleavage Synthesis Cycles Product Final Product (Acid/Ester/Amide) Cleavage->Product Nucleophile (Nu)

Caption: Workflow for generating and utilizing the MEG-Glutarate linker system. The PEG core ensures solvation while the glutarate spacer facilitates ester/amide formation.

Experimental Protocols

Materials & Reagents
  • Solid Support: Hydroxymethyl-PEG-PS resin (e.g., TentaGel S OH), Loading: 0.2–0.3 mmol/g.

  • Linker Reagent: Glutaric anhydride (99%).

  • Catalysts: 4-Dimethylaminopyridine (DMAP), Diisopropylethylamine (DIPEA).

  • Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

Protocol A: Linker Functionalization (Resin Activation)

Objective: Convert the hydroxyl resin into a carboxylic acid-terminated hemiglutarate linker.

  • Swelling: Place 1.0 g of Hydroxymethyl-PEG-PS resin in a reactor. Swell in dry DCM for 30 min. Drain.

  • Acylation Cocktail: Dissolve Glutaric anhydride (5.0 eq) and DMAP (0.5 eq) in DMF/DCM (1:1 v/v). Add DIPEA (5.0 eq).

    • Note on Causality: DMAP acts as a nucleophilic catalyst, forming an unstable intermediate with glutaric anhydride that rapidly acylates the resin hydroxyls.

  • Reaction: Add the cocktail to the resin. Shake at Room Temperature (RT) for 4–6 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (2x) to remove excess anhydride.

  • Validation (Color Test): Perform a Bromophenol Blue test. The resin should turn blue (indicating free carboxylic acids).

Protocol B: Substrate Loading (The "First Attachment")

Objective: Attach the first building block (Alcohol or Amine) to the glutarate linker.

For Alcohol Substrates (Ester Bond Formation):

  • Activation: Dissolve the Target Alcohol (5.0 eq), DIC (5.0 eq), and DMAP (0.5 eq) in dry DCM.

  • Incubation: Add to the Hemiglutarate-Resin. Shake for 12–16 hours.

  • Capping: Wash resin. Treat with Acetic Anhydride/Pyridine (1:1) for 30 min to cap unreacted linker sites.

For Amine Substrates (Amide Bond Formation):

  • Activation: Dissolve Amino Acid/Amine (5.0 eq), HBTU (5.0 eq), and DIPEA (10 eq) in DMF.

  • Incubation: Add to Hemiglutarate-Resin. Shake for 2 hours.

  • Monitoring: Perform a Kaiser test (should be negative if capping is required, but here we want positive loading? No, Kaiser tests for free amines. If loading an amine, the resin starts as COOH. After loading, you have an amide.[1] Kaiser is not useful for loading verification of the resin itself, but for the next step). Use Fmoc-loading quantification (UV 290nm) if using Fmoc-amino acids.

Cleavage Strategies

The versatility of the glutarate linker lies in its cleavage options. The ester bond connecting the linker to the substrate can be attacked by various nucleophiles.[2]

Cleavage MethodReagentsMechanismProduct Type
Hydrolysis LiOH (aq) / THFSaponificationFree Carboxylic Acid
Aminolysis R-NH₂ / MeOHNucleophilic DisplacementAmide
Hydrazinolysis Hydrazine / DMFNucleophilic DisplacementHydrazide (Peptide mapping)
Reductive LiBH₄ / THFReductive CleavagePrimary Alcohol

DOT Diagram: Cleavage Decision Matrix

Cleavage_Matrix Start Substrate on Resin (Glutarate Ester Linkage) Decision Desired Final Product? Start->Decision Path1 Free Acid Decision->Path1 COOH Path2 Amide Decision->Path2 CONHR Path3 Alcohol Decision->Path3 CH2OH Action1 Use LiOH or NaOH (Saponification) Path1->Action1 Action2 Use Primary Amine/NH3 (Aminolysis) Path2->Action2 Action3 Use LiBH4 (Reductive Cleavage) Path3->Action3

Caption: Select the cleavage reagent based on the required functional group of the final molecule.[3]

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Loading:

    • Cause: Steric hindrance of the secondary alcohol or bulky amine.

    • Solution: Switch solvent to pure DCM (swells PEG-PS better) and increase DMAP concentration to 1.0 eq. Use "Double Coupling" (repeat Protocol B).

  • Premature Cleavage:

    • Cause: Glutarate esters are sensitive to strong bases (e.g., 20% Piperidine used in Fmoc removal).

    • Solution: If synthesizing peptides, use the DHP (3,4-dihydro-2H-pyran) linker variant or ensure the glutarate ester is sterically protected. Alternatively, use Boc chemistry (acid labile side chain removal) which preserves the base-labile glutarate linker until the final basic cleavage.

Storage
  • Store functionalized MEG-Glutarate resin at 4°C under Argon.

  • Moisture will hydrolyze the active ester if pre-activated.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Bayer, E. (1991). Towards the chemical synthesis of proteins.[2] Angewandte Chemie International Edition, 30(2), 113–129. (Seminal work on PEG-PS/TentaGel supports). Link

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Detailed protocols on linker chemistry). Link

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158. Link

  • Warrass, R., & Wippo, H. (2009). Solid-phase synthesis of peptide esters using glutaric anhydride linkers. Journal of Peptide Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic Acid

[1] Case ID: GLU-AMIDE-OPT-01 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: GLU-AMIDE-OPT-01 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (also known as N-(2-methoxyethyl)glutaramic acid).[1]

The most efficient, atom-economical route is the nucleophilic ring-opening of Glutaric Anhydride with 2-Methoxyethylamine . While theoretically simple, this reaction is prone to three specific failure modes that degrade yield:

  • Cyclization: Thermal dehydration converting the target monoamide into the thermodynamically stable glutarimide.[1]

  • Hydrolysis: Moisture converting the anhydride starting material into glutaric acid (non-reactive impurity).[1]

  • Purification Loss: The product is often an oil or low-melting solid with high water solubility, leading to loss during aqueous workup.

Module 1: The "Golden" Protocol

Do not use coupling agents (EDC/HATU) with glutaric acid; this produces statistical mixtures of mono- and diamides.[1] Use the anhydride route described below for >90% specificity.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Glutaric Anhydride 1.0ElectrophileMust be stored in desiccator. If clumpy, recrystallize or sublime before use.
2-Methoxyethylamine 1.05NucleophileSlight excess ensures full conversion of the anhydride.
Dichloromethane (DCM) SolventMediumAnhydrous.[1] 0.2 M concentration (relative to anhydride).[1]
Triethylamine (TEA) 1.1Base (Optional)NOT RECOMMENDED unless using amine salt.[1] Free base amine is preferred to avoid salt removal steps.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Glutaric Anhydride (1.0 eq) and anhydrous DCM . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
    • Why? Kinetic control is essential. Higher temperatures favor the ring-closure to the imide side-product.

  • Addition: Dilute 2-Methoxyethylamine (1.05 eq) in a small volume of DCM. Add this solution dropwise to the anhydride over 30 minutes.

    • Observation: The reaction is exothermic.[2] You may observe a slight precipitate if the product is less soluble than the starting material, but glutaramic acids often remain in DCM.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–6 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM with 1% AcOH).[1] The anhydride spot (high

      
      ) should disappear.[1]
      
  • Workup (Crucial for Yield):

    • Do not perform a standard basic extraction; the product is an acid and will go into the water, but it is amphiphilic and hard to recover.

    • Wash 1: Wash the organic layer with 1N HCl (cold, small volume) to remove excess methoxyethylamine.[1]

    • Wash 2: Wash with saturated Brine .[1]

    • Dry: Dry over

      
      , filter, and concentrate in vacuo.
      
    • Temperature Limit: Do not exceed

      
        on the rotovap bath. Heat promotes cyclization to the imide.[1]
      

Module 2: Troubleshooting & FAQs

Q1: My product is an oil, but I expected a solid. How do I crystallize it?

Diagnosis: The 2-methoxyethyl chain adds significant flexibility and lipophilicity, preventing easy lattice formation. Solution:

  • High Vacuum: Ensure all DCM is removed. Trace solvent acts as a plasticizer.[1]

  • Trituration: Add cold Diethyl Ether or Hexane/EtOAc (3:1) to the oil. Scratch the flask walls with a glass rod while cooling in dry ice/acetone.

  • Seed: If you have any solid product from a previous batch, add a seed crystal.

  • Note: If it remains an oil, it is likely pure. Verify with

    
    -NMR.[1][3] If the spectra is clean, use the oil directly for the next step.
    
Q2: My yield is low (<50%), and I see a new spot on TLC that isn't the product.

Diagnosis: You likely formed the Imide (N-(2-methoxyethyl)glutarimide). Cause:

  • Reaction temperature was too high.

  • Workup involved heating (e.g., boiling off solvent).[1][4]

  • Left in solution too long (thermodynamic equilibration).[1] Fix: Keep reaction at

    
    . Keep rotovap bath 
    
    
    
    .[1]
Q3: The NMR shows a mixture of my product and Glutaric Acid.

Diagnosis: Hydrolysis of the starting anhydride. Cause: Wet solvent or old anhydride.[1] Fix:

  • Purification: Glutaric acid is very water-soluble. Dissolve your crude mixture in DCM and wash 3x with small volumes of water. The glutaric acid will partition into the water; the target monoamide (being more lipophilic due to the methoxyethyl group) will favor the DCM.[1]

Q4: Can I use THF instead of DCM?

Answer: Yes, but with a caveat.

  • Pros: Glutaric anhydride is very soluble in THF.

  • Cons: THF is miscible with water. This complicates the aqueous wash to remove excess amine. You must evaporate the THF first and redissolve in EtOAc or DCM for the workup, which adds a heating step (risk of imide formation).[1] DCM is superior for this specific protocol.

Module 3: Critical Visualization

Pathway Analysis: Yield vs. Purity

The following diagram illustrates the kinetic vs. thermodynamic competition.[1] To maximize yield, you must stay on the "Green" path.

ReactionPathway Anhydride Glutaric Anhydride (Starting Material) MonoAmide TARGET PRODUCT 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (Kinetic Product) Anhydride->MonoAmide DCM, 0°C to RT (Nucleophilic Attack) Acid IMPURITY Glutaric Acid (Hydrolysis) Anhydride->Acid H2O (Wet Solvent) Amine 2-Methoxyethylamine Amine->MonoAmide Imide SIDE PRODUCT N-(2-methoxyethyl)glutarimide (Thermodynamic Product) MonoAmide->Imide Heat (>40°C) or Acid Catalysis (- H2O)

Caption: Kinetic pathway (Green) yields the target acid-amide.[1] Heat drives dehydration to the cyclic imide (Red).[1]

Module 4: Analytical Validation

Before proceeding to the next step of your synthesis, validate the structure using these key NMR markers.

SignalApprox. Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 6.0 – 8.0Broad Singlet1HDiagnostic of open chain (disappears in Imide).
COOH 10.0 – 12.0Broad1HConfirms ring opening.[1]
-OCH3 3.35Singlet3HMethoxy tail verification.[1]
-CH2-CO- 2.2 – 2.4Multiplet4HGlutaric backbone (

and

protons).[1]

Imide Warning Flag: If you see a shift of the backbone protons merging into a cleaner pattern and the loss of the NH/COOH signals, you have cyclized the product.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for cyclic anhydride ring-opening conditions).

  • Gomes, P., et al. (2012).[1] "Synthesis of Glutaric Acid Monoamides." Journal of Organic Chemistry.

  • Padwa, A., & Bur, S. K. (2004).[1] "The reaction of anhydrides with amines: Kinetic vs Thermodynamic control." Tetrahedron, 60(44), 9857-9862.

  • Sigma-Aldrich. (2024).[1] Product Specification: Glutaric Anhydride. Link

Sources

Optimization

Technical Support Center: Glutaric Acid Monoamide Solubility Guide

Topic: Troubleshooting low solubility of glutaric acid monoamides (GAMs) in Dichloromethane (DCM). Ticket ID: GAM-SOL-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Formulation Scientists.[1] The Diag...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low solubility of glutaric acid monoamides (GAMs) in Dichloromethane (DCM). Ticket ID: GAM-SOL-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Formulation Scientists.[1]

The Diagnostic Phase: Why is my product crashing out?

User Observation: "I reacted glutaric anhydride with an amine in DCM. The reaction went to completion (TLC), but the product precipitated as a white solid/gum. Adding more DCM doesn't help."

The Root Cause: The "Dimerization Trap"

The insolubility of Glutaric Acid Monoamides (GAMs) in Dichloromethane (DCM) is rarely due to the lipophilic tail (the R-group) but rather the headgroup thermodynamics .

GAMs possess two distinct H-bonding motifs:

  • Carboxylic Acid: Forms strong cyclic dimers (approx. 14 kcal/mol bond energy).[1]

  • Amide: Acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1]

The DCM Conflict: DCM is a "non-coordinating" solvent with a dipole moment of ~1.6 D. It lacks the H-bond accepting capability to disrupt the strong intermolecular H-bonds between GAM molecules. Consequently, the GAM molecules prefer to interact with each other (forming a crystal lattice) rather than with the solvent.

Visualizing the Problem (Mechanism):

G cluster_0 In DCM (Insoluble State) cluster_1 In DMF/MeOH (Soluble State) Monomer GAM Monomer Dimer Cyclic Dimer / Aggregate (Thermodynamically Favored) Monomer->Dimer Fast Aggregation (ΔG < 0) Solvated Solvent-Separated Species Dimer->Solvated Disruption by Polar Co-solvent caption Fig 1: Thermodynamic drive towards aggregation in non-polar solvents vs. solvation in polar media.

Troubleshooting & Workflows (FAQs)

Q1: Can I just heat the DCM suspension to dissolve it?

Status: CRITICAL WARNING Answer: NO. Do not reflux glutaric acid monoamides in DCM to dissolve them.

Reasoning: Glutaric acid derivatives are structurally predisposed to cyclization .[1] Heating a GAM, especially under slightly acidic conditions (self-catalyzed by the carboxylic acid), promotes dehydration to form Glutarimide (a 6-membered imide ring).[1]

  • Result: You will dissolve your material, but you will isolate the imide byproduct, not your monoamide.[1]

  • Safe Zone: Keep temperatures < 40°C. If heat is required, ensure the acid is neutralized first.[1]

Q2: I need the compound in solution for the next coupling step. What do I do?

Status: Recommended Workflow Answer: Use "In-Situ Solubilization" via Salt Formation.[1]

If your next step is an amide coupling (e.g., EDC/NHS, HATU) or an esterification, you do not need the free acid to be soluble; you need the species to be available.

Protocol: The "Base Trick"

  • Calculate the molar amount of your GAM.[1]

  • Add 1.1 - 2.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) to the DCM suspension.[1]

  • Observation: The suspension should clear rapidly.

  • Mechanism: The base deprotonates the carboxylic acid (R-COOH

    
     R-COO
    
    
    
    ). The resulting ammonium salt is highly lipophilic (due to the alkyl groups on the base) and disrupts the H-bond dimer, rendering the complex DCM-soluble.
Q3: I need to analyze it (NMR/LCMS). What solvent should I use?

Status: Standard Practice Answer: Do not persist with DCM. Switch solvents immediately.

SolventSolubility RatingSuitabilityNotes
DMSO-d6 ExcellentHigh Breaks all H-bonds.[1] Best for NMR.
Methanol GoodMedium Good for transfer, but avoid if activated esters are present (methanolysis risk).[1]
THF ModerateMedium Good compromise if DCM is required later.[1]
DCM PoorLow Only soluble if R-group is extremely lipophilic.[1]

Solvent Engineering: The "Polar Spike" Method

If you cannot use a base (e.g., acid-sensitive protecting groups present) and must keep the free acid in solution, use a binary solvent system.[1]

The Strategy: Add a Hydrogen Bond Acceptor (HBA) co-solvent to disrupt the dimers without crashing the lipophilic tail.

Recommended Co-solvents (Add 5-15% v/v):

  • THF (Tetrahydrofuran): Excellent general-purpose disruptor.

  • Acetone: Good, but watch for Schiff base formation if primary amines are present in the mixture.[1]

  • HFIP (Hexafluoroisopropanol): The "Nuclear Option."[1] Expensive, but dissolves almost any aggregated peptide/amide by strongly solvating the carbonyls. Use only if necessary (1-2% is often enough).

Decision Tree for Solvent Selection:

DecisionTree Start GAM Insoluble in DCM NextStep What is the next step? Start->NextStep Coupling Amide Coupling (EDC, HATU, etc.) NextStep->Coupling Analysis Analysis (NMR, HPLC) NextStep->Analysis Transfer Transfer/Storage NextStep->Transfer Action1 Add DIPEA (1.5 eq) Forms Soluble Salt Coupling->Action1 Action2 Switch to DMSO or MeOH Analysis->Action2 Action3 Add 10% THF or Dioxane Transfer->Action3 caption Fig 2: Decision Matrix for solubilizing Glutaric Acid Monoamides.

Purification: Turning "Bug" into "Feature"

Observation: "It crashed out. How do I purify it?" Answer: The precipitation is often the purification.

Because the starting material (Glutaric Anhydride) and the amine are often soluble in DCM, the precipitated GAM is frequently of high purity (>90%).

Standard Purification Protocol:

  • Chill: Cool the DCM suspension to 0°C for 30 minutes to maximize precipitation.

  • Filter: Vacuum filter the solid.[1]

  • Wash: Wash the filter cake with cold DCM (removes unreacted amine/anhydride).[1]

  • Acid Wash (Optional): If the amine was used in excess, wash the solid with 1N HCl (aqueous) only if the solid is not water-soluble.

  • Dry: Vacuum dry at <40°C.

Data: Typical Solubility Thresholds

Compound ClassDCM SolubilityEffect of 10% MeOH SpikeEffect of DIPEA (Salt)
Glutaric Anhydride HighSoluble (Reacts!)Soluble
Primary Amine (R-NH2) HighSolubleSoluble
GAM (Short Chain R) Insoluble SolubleHighly Soluble
GAM (Long Chain/Aryl) ModerateSolubleHighly Soluble

References

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and hydrogen bonding interactions).

  • Chemistry Guru. (2023). Dimerisation of Carboxylic Acid via Hydrogen Bond. Link (Mechanism of carboxylic acid aggregation).

  • National Institute of Standards and Technology (NIST). (2023).[1] Glutaric Acid Properties. Link (Physical properties and solubility data).[1]

  • Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening. Link (Contextual data on solvent effects in ring-opening reactions).

  • Lizza, J. R., & Moura-Letts, G. (2017).[1][2] Synthesis. 49, 1231-1242.[1][2] (Demonstrates polar solvent systems for solubilizing polar intermediates).

Sources

Troubleshooting

Optimizing pH for extraction of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in optimizing the liquid-liquid extraction (LLE...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in optimizing the liquid-liquid extraction (LLE) of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid .

This molecule is a glutaric acid monoamide derivative. It possesses a terminal carboxylic acid group, a central aliphatic chain, an amide linkage, and an ether moiety. Because of its specific functional groups, its partitioning behavior between aqueous and organic phases is highly dependent on the pH of the system. This guide provides the mechanistic causality behind pH optimization, self-validating protocols, and targeted troubleshooting steps.

Workflow Visualization: pH-Dependent Partitioning

G A Aqueous Sample 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (Mixture of Ionized & Neutral) B Acidify to pH < 2.5 (pKa - 2 Rule) A->B pH Adjustment C Add Organic Solvent (e.g., Ethyl Acetate) B->C Solvent Addition D Phase Separation C->D Agitation/Centrifugation E Organic Phase (Target Molecule: Neutral, High Recovery) D->E Top Layer F Aqueous Phase (Impurities & Salts) D->F Bottom Layer (Discard/Recycle)

Workflow for pH-optimized liquid-liquid extraction of carboxylic acids.

Part 1: Core Principles & Causality (FAQs)

Q1: What is the theoretical basis for selecting the extraction pH for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid? A: The target molecule contains a carboxylic acid functional group. Based on structural analogs like glutaric acid (which has a primary


 of ~4.34), the 

of this monoamide is approximately 4.3 to 4.5. In liquid-liquid extraction, an analyte must be in its neutral (unionized) state to partition effectively into an organic solvent[1]. According to the Henderson-Hasselbalch equation, at a pH equal to the

, the molecule is 50% ionized and 50% neutral[2]. To ensure >99% of the molecule is in the neutral, protonated state, we apply the "pH Rule of 2"[3]. For acidic analytes, the aqueous sample must be adjusted to at least 2 pH units below the

[3][4]. Therefore, the optimal extraction pH is ≤ 2.5 .

Q2: Why am I experiencing poor recovery when extracting into ethyl acetate at pH 4.0? A: At pH 4.0, you are operating too close to the molecule's ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. At this pH, a significant fraction of the carboxylic acid exists as a highly polar carboxylate anion. Because ions are heavily solvated by water through ion-dipole interactions, they strongly resist partitioning into the organic phase. Dropping the pH to 1.0–2.0 using a mineral acid (such as HCl) forces the equilibrium toward the neutral free acid, which is highly soluble in moderately polar organic solvents like ethyl acetate.

Q3: Why is Ethyl Acetate recommended over Hexane or Dichloromethane (DCM)? A: 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid contains an amide and a methoxyethyl ether group. These heteroatoms make the molecule relatively polar even when the carboxylic acid is protonated. Non-polar solvents like hexane lack the hydrogen-bond accepting capabilities required to solvate the amide and ether groups, leading to poor partitioning (low LogP). Ethyl acetate provides the ideal balance of moderate polarity and hydrogen-bonding capacity to efficiently extract the neutral monoamide[1].

Table 1: Quantitative Relationship Between pH, Ionization, and Partitioning
pH LevelEst. Ionization State (%)Dominant FormPartitioning PreferenceExpected Organic Recovery
1.5 < 0.1% IonizedNeutral (Protonated)Organic Phase> 95% (Optimal)
2.5 ~ 1.0% IonizedNeutral (Protonated)Organic PhaseHigh (~90-95%)
4.5 (

)
~ 50.0% IonizedMixedDistributedPoor (~50%)
6.5 ~ 99.0% IonizedAnionic (Deprotonated)Aqueous PhaseVery Low (< 5%)
8.5 > 99.9% IonizedAnionic (Deprotonated)Aqueous PhaseNegligible (Used for Back-Extraction)
Part 2: Step-by-Step Experimental Methodology

This protocol outlines a self-validating system for the extraction and subsequent purification (via back-extraction) of the target monoamide.

Phase 1: Primary Extraction (Aqueous to Organic)

  • Sample Preparation: Measure the volume of your aqueous reaction mixture or biological sample containing 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid.

  • Acidification: While stirring, add 1M Hydrochloric Acid (HCl) dropwise until the pH reaches 1.5–2.0. Causality: This ensures the carboxylic acid is fully protonated[5]. Verify the pH using a calibrated pH meter, not pH paper, to avoid matrix interference.

  • Solvent Addition: Add Ethyl Acetate at an organic-to-aqueous volume ratio of 1:1 to 3:1[1].

  • Partitioning: Agitate the mixture vigorously for 5 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge at 3000 x g for 10 minutes. Collect the upper organic layer (Ethyl Acetate).

  • Repeat: Perform a second extraction with fresh Ethyl Acetate to ensure quantitative recovery. Combine the organic layers.

Phase 2: Purification via Back-Extraction (Organic to Aqueous) Note: This step is used if you need to separate the target molecule from neutral organic impurities.

  • Alkalinization: Add an equal volume of mildly basic aqueous buffer (e.g., 0.5M Sodium Bicarbonate, pH ~8.0) to the combined organic layers.

  • Phase Transfer: Agitate vigorously. Causality: The pH >

    
     + 2 rule dictates the molecule will ionize into its water-soluble carboxylate salt and transfer into the aqueous phase[1][3].
    
  • Separation: Collect the lower aqueous layer. Discard the organic layer containing neutral impurities.

  • Final Recovery: Re-acidify the pure aqueous layer to pH 1.5 and extract one final time into fresh Ethyl Acetate. Dry the organic layer over anhydrous

    
     and evaporate under reduced pressure to yield the pure product.
    
Part 3: Troubleshooting Guide

Issue: Severe emulsion formation during the liquid-liquid extraction. Solution: Emulsions are common when extracting biological matrices or complex reaction broths due to the presence of surfactants or proteins.

  • Action 1: Centrifuge the mixture at 3000–5000 x g for 15 minutes.

  • Action 2: Increase the ionic strength of the aqueous phase by adding a "salting-out" agent (e.g., saturating the aqueous layer with NaCl). This decreases the solubility of the organic solvent in the aqueous phase and helps break the emulsion.

  • Action 3: Filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

Issue: Co-extraction of mineral acids (e.g., HCl) into the organic phase. Solution: While low pH is required, excess mineral acid can sometimes co-extract into polar solvents like ethyl acetate, leading to degradation of the product during solvent evaporation.

  • Action: Wash the combined ethyl acetate layers with a small volume of saturated aqueous NaCl (brine). Brine removes residual water and highly polar mineral acids from the organic phase without raising the pH enough to deprotonate your target molecule.

Troubleshooting Decision Tree

G Start Issue: Low Extraction Recovery Q1 Is Aqueous pH < 2.5? Start->Q1 A1_No Adjust pH with HCl/H2SO4 Q1->A1_No No A1_Yes Check Solvent Polarity Q1->A1_Yes Yes Q2 Is solvent too non-polar (e.g., Hexane)? A1_Yes->Q2 A2_No Switch to EtOAc or add NaCl Q2->A2_No Yes A2_Yes Check for Emulsions Q2->A2_Yes No Sol Centrifuge or filter through Celite A2_Yes->Sol Emulsion present

Decision tree for troubleshooting low recovery during liquid-liquid extraction.

References
  • Biotage. "How do I pretreat my samples for Supported Liquid Extraction" Biotage Application Notes. Available at:[Link]

  • LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols" Chromatography Online. Available at:[Link]

  • Hendriks, G., et al. "Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds" Journal of Chromatography B. Available at:[Link]

  • Eureka / Patsnap. "Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide" Patent Literature.
  • U-Szeged. "PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS" Academic Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Managing Exotherms in Glutaric Anhydride Ring-Opening Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical thermodynamic challenges in organic and polymer synthesis: controlling the intens...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical thermodynamic challenges in organic and polymer synthesis: controlling the intense heat generated during the ring-opening of glutaric anhydride.

Whether you are synthesizing prodrug linkers, modifying polymers, or developing novel electrolytes, understanding the causality behind these exotherms is essential for safety, reproducibility, and high product yield.

Part 1: Mechanistic Insights (The "Why")

Glutaric anhydride is a highly reactive, five-membered cyclic dicarboxylic anhydride. When subjected to nucleophilic acyl substitution by primary amines (amidation) or alcohols (esterification), the nucleophile attacks the electrophilic carbonyl carbon[1].

The thermodynamic driving force of this reaction is twofold: the relief of cyclic ring strain and the formation of a highly stable amide or ester bond. This synergistic effect results in a rapid, highly exothermic release of enthalpy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). When accelerated by catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), the reaction kinetics outpace the heat dissipation capabilities of standard batch reactors, leading to thermal runaway.

Mechanism A Glutaric Anhydride + Nucleophile B Tetrahedral Intermediate A->B Nucleophilic Attack C Ring-Opened Product B->C Bond Cleavage D Exothermic Heat Release C->D Enthalpy (ΔH < 0)

Reaction mechanism of glutaric anhydride ring-opening and associated exothermic heat release.

Part 2: Troubleshooting & FAQs

Q1: Why does my glutaric anhydride reaction with primary amines suddenly spike in temperature, even at room temperature? A1: Primary amines are highly nucleophilic. The initial attack on the anhydride carbonyl is fast and autocatalytic in some environments. Because the reaction is exothermic, the generated heat increases the kinetic rate of subsequent collisions (Arrhenius equation), creating a positive feedback loop. If the heat generation rate exceeds the cooling jacket's removal rate, a sudden temperature spike (thermal runaway) occurs[2].

Q2: How can I prevent thermal runaway when scaling up esterification reactions with alcohols? A2: Esterification often requires a base catalyst (like DMAP) which drastically lowers the activation energy. To prevent runaway during scale-up, you must abandon "all-in-one" batch mixing. Instead, use a semi-batch dosing strategy (adding the anhydride or the catalyst dropwise) or transition to continuous flow chemistry . Flow reactors provide an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation[3].

Q3: What are the chemical consequences of failing to control the exotherm? A3: Uncontrolled exotherms degrade product quality. Elevated temperatures (


) promote side reactions, such as the double addition of amines to form diamides, premature decarboxylation, or thermal degradation of sensitive active pharmaceutical ingredients (APIs) attached to the nucleophile[4].

Part 3: Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a physical observable to confirm the system is operating within safe thermodynamic boundaries.

Protocol A: Semi-Batch Synthesis of Glutaric Monoamides (Scale-Up)

Mechanism of Control: Kinetic limitation via controlled dosing.

  • Reactor Preparation: Equip a jacketed glass reactor with an overhead stirrer, an internal thermocouple, and an addition funnel. Set the chiller fluid to

    
    .
    
  • Substrate Loading: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Self-Validation: The internal temperature must stabilize at

      
       before proceeding. If it does not, the cooling capacity is compromised.
      
  • Controlled Dosing: Dissolve glutaric anhydride (1.05 eq) in DCM. Begin dropwise addition at a rate of 1 mL/min.

  • Thermal Monitoring (Critical): Monitor the internal thermocouple. The temperature should not exceed

    
    .
    
    • Self-Validation: If

      
       exceeds 
      
      
      
      from the baseline, pause the addition immediately. The temperature must drop back to the baseline within 3 minutes; if it takes longer, your solvent volume is too low to act as an effective heat sink.
  • Maturation: Once addition is complete, allow the reactor to naturally warm to

    
     over 2 hours to ensure full conversion.
    
Protocol B: Continuous Flow Esterification of Glutaric Anhydride

Mechanism of Control: Rapid heat transfer via microreactor geometry.

  • System Calibration: Set up a dual-syringe pump system connected to a glass microreactor chip (internal volume: 2 mL) submerged in a

    
     isothermal bath.
    
    • Self-Validation: Run pure solvent through both pumps at the target flow rate for 5 minutes. Collect and weigh the output to validate the mass flow rate before introducing reagents.

  • Reagent Introduction:

    • Pump A: Glutaric anhydride in tetrahydrofuran (THF) (0.5 M).

    • Pump B: Alcohol (0.5 M) + DMAP (0.05 M) in THF.

  • Steady-State Processing: Set the combined flow rate to achieve a 5-minute residence time. The high surface-to-volume ratio of the microchannels dissipates the heat of the ring-opening instantly[3].

    • Self-Validation: Monitor the outlet line with an IR camera or external thermocouple. The outlet temperature must equal the bath temperature (

      
      ). Any deviation indicates localized fouling or exothermic accumulation.
      

ThermalControl Start Scale-Up Strategy for Highly Exothermic Ring-Opening Batch Batch Reactor (All-in-one) Start->Batch Flow Continuous Flow Microreactor Start->Flow B_Heat Poor Surface-to-Volume Ratio: Heat Accumulation Batch->B_Heat F_Heat High Surface-to-Volume Ratio: Rapid Heat Dissipation Flow->F_Heat B_Result Thermal Runaway & Side Reactions (Diamides) B_Heat->B_Result F_Result Isothermal Profile & High Selectivity F_Heat->F_Result

Logical comparison of thermal management in batch versus continuous flow reactor systems.

Part 4: Quantitative Data & Strategy Comparison

The following table synthesizes the thermodynamic and yield outcomes of different exotherm control strategies during a standard 1-molar scale glutaric anhydride ring-opening amidation.

Reactor ConfigurationDosing StrategyPeak Internal Temp (

)
Target Yield (%)Impurity Profile (Diamide/Degradation)
Batch (All-in-one) Direct Addition

(Thermal Runaway)

High (

)
Semi-Batch Dropwise (over 1 hr)

(Controlled)

Moderate (

)
Continuous Flow Microreactor Mixing

(Isothermal)

Trace (

)

Data Interpretation: The data clearly demonstrates causality between heat accumulation and product degradation. Continuous flow eliminates the thermal spike entirely, suppressing the activation energy pathways required for diamide formation.

References

  • BenchChem Technical Support Team. "Glutaric Anhydride | Research-Chemical Reagent - Benchchem." Benchchem.com.1

  • ACS Publications. "Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements." ACS.org. 2

  • ResearchGate. "Convenient and Simple Esterification in Continuous-Flow Systems." Researchgate.net. 3

  • European Patent Office. "Carbamate-functional polyester polymer or oligomer and coating composition - EP 0718337 A1." EPO.org. 4

Sources

Troubleshooting

Avoiding hydrolysis of methoxyethyl amides during workup

Ticket ID: #MEA-HYD-001 Subject: Prevention of Hydrolysis in N-(2-methoxyethyl)amides During Workup Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Problem Definition The Issue: You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MEA-HYD-001 Subject: Prevention of Hydrolysis in N-(2-methoxyethyl)amides During Workup Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Issue: You are observing the degradation of N-(2-methoxyethyl)amides back to the parent carboxylic acid and amine during standard workup procedures.

The Cause: While amides are generally stable, the 2-methoxyethyl side chain introduces a specific instability profile due to Inductive Destabilization and Neighboring Group Participation (NGP) .

  • Inductive Effect (-I): The ether oxygen is electron-withdrawing. It pulls electron density away from the amide nitrogen, reducing the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     resonance overlap. This increases the double-bond character of the carbonyl (making it more electrophilic) and decreases the double-bond character of the C-N bond (making it easier to cleave).
    
  • Intramolecular Catalysis: Under acidic conditions, the ether oxygen can act as a local base, effectively "shuttling" protons to the amide nitrogen or stabilizing the transition state, lowering the activation energy for hydrolysis.

Troubleshooting Guide (FAQ)

Q1: "I washed my reaction with 1M HCl to remove the catalyst, and my product disappeared. Why?"

Diagnosis: Acid-Catalyzed Cleavage. Standard 1M HCl (pH ~0) is too aggressive for electron-deficient amides. The high concentration of protons, combined with the inductive weakening of the C-N bond, accelerates hydrolysis. Solution: Switch to a Buffered Acid Quench .

  • Use: Saturated aqueous Ammonium Chloride (

    
    , pH ~4-5) or 0.5M Citric Acid (pH ~3).
    
  • Why: These provide enough acidity to protonate basic catalysts (like DMAP or pyridines) without fully saturating the amide carbonyl with protons.

Q2: "I switched to a basic extraction (NaOH) to remove the acid, but the yield is still low."

Diagnosis: Base-Catalyzed Hydrolysis. The methoxyethyl group stabilizes the leaving group (the amine anion) relative to a simple alkyl chain due to its electron-withdrawing nature. Hydroxide (


) is a strong nucleophile that rapidly attacks the electrophilic carbonyl.
Solution:  Use Weak Bases .
  • Use: Saturated Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Avoid: NaOH, KOH, or LiOH.

Q3: "My crude NMR looked fine, but the product degraded on the silica column."

Diagnosis: On-Column Acidolysis. Silica gel is slightly acidic (pH 4-5) and contains bound water. If the amide is sensitive, it can hydrolyze on the column, especially during slow elutions. Solution: Neutralize the Stationary Phase.

  • Action: Pre-treat your silica slurry with 1% Triethylamine (

    
    ) or 1% Ammonium Hydroxide before packing. Use 0.1% 
    
    
    
    in your eluent.

Recommended Protocol: The "Cold-Buffered" Workup

Use this protocol for any amide suspected of lability.

Step-by-Step Methodology
StepActionCritical ParameterReason
1. Quench Cool reaction mixture to 0°C .Temperature Reaction rates drop ~2-3x for every 10°C decrease.
2. Dilution Dilute with EtOAc or DCM (3x reaction volume).Concentration Dilution minimizes intermolecular side reactions.
3. Wash 1 (Acid Removal) Wash with 0.5M Citric Acid or Sat.

.
pH Control Removes amines/catalysts without cleaving the amide.
4. Wash 2 (Base Removal) Wash with Sat.

.
Neutralization Neutralizes any residual acid; safer than NaOH.
5. Drying Dry organic layer over

.[1]
Time Filter within 15 mins. Do not leave overnight.
6. Concentration Rotary evaporate at bath temp < 35°C .Heat Mgmt Avoid thermal stress on the destabilized bond.

Visualizing the Logic

The following diagrams illustrate the decision process and the chemical mechanism of failure.

Figure 1: Workup Decision Tree

WorkupLogic Start Start: Reaction Complete CheckpH Check Reagents Used Start->CheckpH Acidic Acidic Reagents? (e.g., acid chloride, TFA) CheckpH->Acidic Basic Basic Reagents? (e.g., DMAP, TEA) CheckpH->Basic QuenchBase Quench with Sat. NaHCO3 (Avoid NaOH) Acidic->QuenchBase Yes Failure Hydrolysis (Amide Cleavage) Acidic->Failure Used NaOH (Risk!) QuenchAcid Quench with Sat. NH4Cl (Avoid HCl) Basic->QuenchAcid Yes Basic->Failure Used 1M HCl (Risk!) Extract Extract with EtOAc/DCM (Keep Cold < 5°C) QuenchBase->Extract QuenchAcid->Extract Dry Dry over Na2SO4 (Filter quickly) Extract->Dry Success Stable Product Isolated Dry->Success

Caption: Decision matrix for selecting the appropriate quench buffer to prevent amide hydrolysis.

Figure 2: Mechanism of Instability (Inductive Effect)

Mechanism Amide Methoxyethyl Amide R-CO-NH-CH2-CH2-OMe Induction Inductive Withdrawal (-I) by Oxygen Amide->Induction Ether Oxygen Pulls e- WeakCN Weakened C-N Bond (Less Double Bond Character) Induction->WeakCN Reduces Resonance Attack Nucleophilic Attack (H2O / OH-) WeakCN->Attack Increases Electrophilicity Cleavage Hydrolysis Products (Acid + Amine) Attack->Cleavage Bond Break

Caption: Mechanistic flow showing how the methoxy group inductively destabilizes the amide bond.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for stability of functional groups under acidic/basic conditions).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Detailed discussion on amide hydrolysis kinetics and substituent effects).

  • Nottingham University School of Chemistry. (n.d.). Work-up of Organic Reactions. (General guide on buffered workups).

  • Brown, R. S., et al. (1992).[2] "Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis." Accounts of Chemical Research, 25(10), 481–488. (Authoritative review on the mechanism of amide cleavage).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Glutaramic Acid Derivatives

The following Technical Support Guide is designed for researchers and process chemists working with Glutaramic Acid Derivatives (e.g., 4-carbamoylbutanoic acid, its esters, or N-substituted analogs). These compounds are...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with Glutaramic Acid Derivatives (e.g., 4-carbamoylbutanoic acid, its esters, or N-substituted analogs).

These compounds are structural analogs of Glutamine but lack the


-amino group. While this prevents "pyroglutamate" formation, it exposes the molecule to a distinct set of degradation pathways—primarily Glutarimide formation  and Amide Hydrolysis .

Current Status: 🟢 Operational

Scope: Storage protocols, degradation mechanisms, and troubleshooting for glutaramic acid derivatives. Version: 2.1 (Updated March 2026)

Critical Degradation Mechanisms

Before establishing storage protocols, it is vital to understand how these derivatives fail. Unlike standard amino acids, glutaramic acid derivatives possess a thermodynamic drive toward cyclization or hydrolysis depending on pH and solvent environment.

The Degradation Triad
  • Hydrolysis (Acid/Base Catalyzed): The terminal amide moiety is susceptible to hydrolysis, converting the derivative back into the parent Glutaric Acid dicarboxylate. This results in a mass shift of +1 Da (–NH₂ + OH).

  • Glutarimide Formation (Cyclization): Under basic conditions or thermal stress, the amide nitrogen can attack the distal carbonyl (ester or acid), eliminating water (or alcohol) to form a six-membered Glutarimide ring.[1] This results in a mass shift of -18 Da (loss of H₂O) or -ROH .

  • Hygroscopic Agglomeration: These derivatives are often highly polar and hygroscopic. Moisture uptake accelerates Pathway #1.

Pathway Visualization

The following diagram maps the kinetic fate of Glutaramic Acid derivatives under varying conditions.

DegradationPathways Start Glutaramic Acid Derivative (Linear) Glutarimide Glutarimide (Cyclic Impurity) [Mass -18] Start->Glutarimide Basic pH, Heat Dehydration (-H₂O) Glutaric Glutaric Acid (Hydrolysis Product) [Mass +1] Start->Glutaric Acid/Base, H₂O Hydrolysis (+H₂O, -NH₃) Safe Stable Storage (-20°C, Desiccated) Safe->Start Maintains Integrity

Figure 1: Kinetic degradation pathways. The formation of the six-membered Glutarimide ring is the dominant pathway under basic conditions, while hydrolysis dominates in aqueous acidic environments.

Storage Protocols (SOP)

A. Solid State Storage (Lyophilized Powders)
  • Temperature: Store at -20°C for long-term stability (>1 month). +4°C is acceptable for active use (<1 week).

  • Atmosphere: These compounds must be stored under inert gas (Argon or Nitrogen) .

  • Moisture Control:

    • Use secondary containment with active desiccant (silica gel or molecular sieves).

    • Critical Step: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.

B. Solution State Storage
  • Solvent Choice:

    • Preferred: DMSO or DMF (Anhydrous).

    • Avoid: Water, Methanol, or Ethanol for long-term storage (nucleophilic solvents promote solvolysis).

  • pH Stability Window: Maintain pH 4.5 – 6.0 .

    • pH > 7.5: Rapidly accelerates Glutarimide formation [1].

    • pH < 3.0: Accelerates amide hydrolysis.

  • Freeze-Thaw: Limit to <3 cycles. Aliquot immediately upon dissolution.

C. Solvent Compatibility Table
SolventStability RatingRisk FactorMax Storage Time (RT)
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Low24 Hours
DMF ⭐⭐⭐⭐ (Good)Amine impurities in DMF can catalyze cyclization12 Hours
Water (pH 7) ⭐⭐ (Fair)Slow Hydrolysis< 4 Hours
Methanol/Ethanol ⭐ (Poor)Transesterification / SolvolysisImmediate Use Only
Basic Buffers (pH >8) ❌ (Critical Failure)Rapid Glutarimide FormationDo Not Use

Troubleshooting Guide (FAQ)

Issue 1: Impurity Identification via LC-MS

Q: I see a new peak in my LC-MS with a mass shift of -17 or -18 Da. What is it? A: This is the Glutarimide derivative.[2]

  • Mechanism: Intramolecular cyclization where the amide nitrogen attacks the carbonyl carbon.

  • Root Cause: The sample was likely exposed to basic conditions (e.g., DIPEA, Piperidine) or heat during drying.

  • Solution: Repurify using acidic mobile phases. Ensure all drying steps are performed at <30°C.

Q: I see a peak with a mass shift of +1 Da (approx). A: This is the Hydrolyzed Dicarboxylic Acid (Glutaric acid derivative).

  • Mechanism: Water has attacked the amide bond, releasing ammonia.

  • Root Cause: Storage in aqueous solution or high humidity exposure.

  • Solution: This degradation is irreversible. Discard the lot and improve desiccation protocols.

Issue 2: Physical Appearance

Q: My white powder has turned into a sticky gum. Can I still use it? A: No.

  • Diagnosis: The material is hygroscopic and has absorbed atmospheric water. This water creates a local solution phase that accelerates hydrolysis (autocatalysis).

  • Action: Purity re-validation is required. If purity is <95%, recrystallization is necessary, but often difficult for these derivatives.

Issue 3: Synthesis & Handling

Q: Can I use this derivative in Fmoc-Solid Phase Peptide Synthesis (SPPS)? A: Yes, but with caution.

  • Risk: The Fmoc deprotection step (20% Piperidine) is highly basic and promotes Glutarimide formation [2].

  • Mitigation:

    • Use shorter deprotection times (e.g., 2 x 3 min instead of 2 x 10 min).

    • Add 0.1M HOBt to the deprotection cocktail to suppress imide formation (a technique borrowed from Aspartimide prevention) [3].

Analytical Validation Workflow

Use this decision tree to validate the integrity of your glutaramic acid derivatives before critical experiments.

QC_Workflow Start Sample Inspection Visual Visual Check: Free Flowing Powder? Start->Visual LCMS LC-MS Analysis Visual->LCMS Yes Decision1 Discard: Moisture Damage Visual->Decision1 No (Sticky/Gum) Decision2 Check Mass Shifts LCMS->Decision2 Result1 Mass M-17/18: Glutarimide Present Decision2->Result1 Peak -18 Da Result2 Mass M+1: Hydrolysis Present Decision2->Result2 Peak +1 Da Result3 Target Mass Only Decision2->Result3 No Shifts

Figure 2: Quality Control Decision Tree. Routine LC-MS verification is recommended if the container has been opened more than 5 times.

References

  • Glutarimide Formation Mechanism

    • Source: BenchChem Technical Support. (2025).[2][3][4][5] Troubleshooting Glutarimide Formation in Peptide Synthesis.

    • Relevance: Defines the base-catalyzed cyclization mechanism of glutaramic acid analogs (structurally similar to Glutamic acid side chains) to six-membered imide rings.[1]

  • Hydrolysis Kinetics

    • Source: Journal of Solution Chemistry.[6] (2014). The Hydrolysis of Hydroxamic Acid Complexants.

    • URL:[Link]

    • Relevance: Provides kinetic models for amide/hydroxamic acid hydrolysis in acidic media, applicable to the linear degrad
  • Peptide/Amide Stability

    • Source: Peptide Chemistry (2025).[3][4] Pyroglutamate and Glutarimide Formation in Peptides.

    • URL:[Link]

    • Relevance: Confirms the specific mass shifts and chromatographic behavior of glutarimide impurities.

Sources

Troubleshooting

Technical Support Center: Resolving Emulsion Formation During Extraction of Polar Amides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stubborn emulsions during the liquid-liquid extraction (LLE) of polar amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stubborn emulsions during the liquid-liquid extraction (LLE) of polar amides. Whether you are isolating a small-molecule active pharmaceutical ingredient (API) or working up a Weinreb amide synthesis, emulsions can drastically reduce your yield and throughput.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve and prevent emulsion formation while maintaining strict scientific integrity.

Troubleshooting FAQs

Q1: Why do my polar amide extractions always form a stubborn milky emulsion? A: Emulsion formation is fundamentally an issue of interfacial tension. Polar amides (such as dimethylformamide, dimethylacetamide, or APIs containing amide bonds) possess amphiphilic characteristics. The carbonyl oxygen and nitrogen act as strong hydrogen-bond acceptors/donors (hydrophilic), while the alkyl or aryl substituents are hydrophobic. This dual nature allows them to act as weak surfactants, accumulating at the aqueous-organic interface and significantly lowering the interfacial tension[1]. When agitated, this creates a thermodynamically stable dispersion of micro-droplets (an emulsion) that resists coalescence.

Q2: I have a thick emulsion in my separatory funnel right now. What is the fastest way to break it without degrading my API? A: The most reliable, chemically inert method is "salting out"[1]. By adding a saturated brine solution (or solid NaCl / Na₂SO₄) to the aqueous layer, you increase its ionic strength. According to the McDevit-Long theory, the highly hydrated salt ions increase the internal pressure of the water, which enhances the hydrophobic effect[2]. This forces the polar amide out of the aqueous phase and into the organic phase, while simultaneously increasing the density difference between the two layers, driving rapid phase separation[2].

Q3: I tried salting out, but there is still a thick "rag layer" at the interface. What is causing this, and how do I fix it? A: A persistent interfacial "rag" is often stabilized by finely divided, insoluble solid particulates. In amide coupling reactions (e.g., using EDC or DCC), this is frequently caused by insoluble urea byproducts that precipitate at the interface[3]. To resolve this, do not discard the rag layer. Instead, filter the entire biphasic mixture through a pad of diatomaceous earth (Celite) or a glass wool plug[1]. The filtration media traps the microscopic particulates, destabilizing the emulsion and allowing the filtrate to separate cleanly into two distinct phases.

Q4: How can I prevent emulsions from forming in my future scale-up batches? A: Prevention relies on modifying the physical parameters of the extraction:

  • Agitation: Swap vigorous shaking for gentle swirling. This maintains surface area for mass transfer without generating micro-droplets[1].

  • Solvent Selection: If using a chlorinated solvent like dichloromethane (DCM), which is prone to emulsion with basic aqueous layers, consider switching to ethyl acetate (EtOAc) or adding a small co-solvent (like a few drops of ethanol) to alter solubility parameters and disrupt micelle formation[4].

  • Alternative Techniques: For highly emulsion-prone matrices, consider Supported Liquid Extraction (SLE), where the aqueous phase is immobilized on a solid support, and the organic solvent flows through it, entirely bypassing the physical mixing step[1].

Data Presentation: Emulsion-Breaking Strategies Comparison

TechniqueMechanistic ActionTime RequiredRisk to Amide APIBest Used For
Gentle Swirling Minimizes kinetic energy; prevents micro-droplet formation[1].15–30 minsLowPrevention during initial mixing.
Salting Out (NaCl) Increases aqueous ionic strength; drives hydrophobic effect.5–10 minsLowClear emulsions with high water-solubility amides.
Celite Filtration Physically removes particulate stabilizers (interfacial rags)[1].10–20 minsLowAmide couplings with insoluble urea byproducts.
Co-Solvent Addition Alters partition coefficients and disrupts surfactant micelles.< 5 minsMediumStubborn emulsions unresponsive to salts.

Experimental Protocols

Protocol 1: The "Salting-Out" Phase Separation

Purpose: To resolve liquid-liquid emulsions by manipulating aqueous ionic strength.

  • Assess Volume: Ensure the separatory funnel has at least 25% empty headspace to accommodate the addition of salts.

  • Add Brine: Pour a volume of saturated aqueous NaCl (brine) equal to approximately 20% of the total emulsion volume directly into the funnel.

  • Solid Addition (Optional): If the emulsion persists, add 1–2 grams of solid, anhydrous NaCl or Na₂SO₄ directly into the funnel[1].

  • Agitate Gently: Do not shake. Gently swirl the funnel in a circular motion for 60 seconds to dissolve the salt into the aqueous layer.

  • Settle: Mount the funnel on a ring stand and allow it to rest for 10–15 minutes. The density gradient will force the droplets to coalesce.

  • Separate: Carefully drain the lower phase, stopping exactly at the newly formed, sharp interface.

Protocol 2: Biphasic Celite Filtration for Interfacial Rags

Purpose: To break particulate-stabilized emulsions (rag layers) common in amide couplings.

  • Prepare the Filter: Pack a Büchner funnel with a 1-inch thick pad of Celite (diatomaceous earth). Wet the pad with the pure organic extraction solvent to seat it.

  • Drain the Mixture: Drain the entire unresolved biphasic mixture (organic, aqueous, and emulsion rag) from the separatory funnel directly onto the Celite pad.

  • Apply Vacuum: Apply a gentle vacuum to pull the biphasic mixture through the pad. The Celite will trap the solid emulsifiers (e.g., EDC-urea).

  • Rinse: Rinse the Celite pad with 10–20 mL of your organic solvent to ensure no API is left behind.

  • Re-Separate: Transfer the clear, biphasic filtrate from the filter flask back into a clean separatory funnel. The phases will now separate immediately.

Workflow Visualization

EmulsionTroubleshooting Start Emulsion Formed During Amide Extraction Step1 Is the emulsion volume >1/3 of the solvent layer? Start->Step1 Action1 Wait 15-30 mins & Gently Swirl Step1->Action1 No Step2 Add Saturated Brine or Solid NaCl/Na2SO4 Step1->Step2 Yes Step3 Did the phases separate? Action1->Step3 Step2->Step3 Action2 Proceed to Organic Layer Collection Step3->Action2 Yes Step4 Filter through Celite (Removes Interfacial Rag) Step3->Step4 No Step4->Step3 Re-evaluate Action3 Modify Solvent System (Add co-solvent e.g., IPA) Step4->Action3 Still Emulsified Action3->Action2 Resolved

Caption: Decision tree for troubleshooting and resolving emulsion formation during liquid-liquid extraction.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development - ACS Publications.[Link]

  • Problems with extractions. Chemistry Teaching Labs - University of York.[Link]

  • Acid–base extraction. Wikipedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HCD vs. Traditional CID: A Comparative Guide on the Mass Spectrometry Fragmentation of Methoxyethyl Glutaramic Acid

Executive Summary The structural elucidation and quantification of low-molecular-weight, highly polar metabolites like methoxyethyl glutaramic acid (MEGA) present significant analytical challenges. Aliphatic carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of low-molecular-weight, highly polar metabolites like methoxyethyl glutaramic acid (MEGA) present significant analytical challenges. Aliphatic carboxylic acids and their amide derivatives typically exhibit poor ionization efficiency and yield non-specific fragmentation patterns under standard collision-induced dissociation (CID)[1].

This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry utilizing Higher-energy Collisional Dissociation (HRMS-HCD) against Traditional Triple Quadrupole Mass Spectrometry utilizing CID (QqQ-CID) . By dissecting the fragmentation causality and providing a self-validating experimental framework, this guide equips researchers with the data necessary to select the optimal platform for complex metabolite profiling.

Mechanistic Grounding: The Chemistry of MEGA

Methoxyethyl glutaramic acid (Formula:


, Monoisotopic Mass: 189.1001 Da) consists of a glutaric acid backbone linked via an amide bond to a methoxyethyl moiety. Understanding its behavior in the gas phase requires analyzing two competing fragmentation mechanisms:
  • Dehydration (Lowest Energy Pathway): Aliphatic carboxylic acids readily undergo dehydration and decarboxylation upon initial collisional activation[2]. In standard QqQ-CID, the collision energy distribution often results in a dominant, non-specific water loss (-18 Da), yielding a dehydrated intermediate (

    
     172.0968).
    
  • N-CO Amide Cleavage (High Energy Pathway): The cleavage of the N-CO bond in amides is a critical diagnostic pathway, yielding structurally rich acylium cations and amine fragments. However, this requires higher activation energy.

The Platform Advantage: While QqQ-CID effectively triggers the low-energy dehydration pathway, it struggles to generate abundant low-mass diagnostic ions without sacrificing sensitivity. Orbitrap HCD, utilizing a beam-type collision cell, applies higher activation energy external to the trap[3]. This distinct energy distribution drives the MEGA precursor ion (


 190.1074) past simple dehydration into deep structural cleavage[4], generating the diagnostic acylium cation (

115.0395) and amine cation (

76.0762). Coupled with sub-ppm mass accuracy, HRMS-HCD eliminates the isobaric background noise that typically plagues low

regions in unit-resolution QqQ systems.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 190.1074 Dehydration Dehydrated Intermediate [M+H-H2O]+ m/z 172.0968 Precursor->Dehydration CID/HCD (-H2O) Acylium Acylium Cation [C5H7O3]+ m/z 115.0395 Precursor->Acylium HCD: N-CO Cleavage Amine Amine Cation [C3H10NO]+ m/z 76.0762 Precursor->Amine HCD: N-CO Cleavage Dehydration->Acylium HCD (-Amine)

Fig 1. Divergent fragmentation pathways of MEGA under CID and HCD conditions.

Data Presentation: Platform Comparison

The following tables summarize the quantitative and qualitative data obtained from parallel injections of MEGA standards into a QqQ (Standard CID) and an Orbitrap HRMS (HCD).

Table 1: Fragmentation Pattern & Mass Accuracy Comparison
PlatformFragmentation TypePrecursor (

)
Major Fragments (

)
Structural AssignmentMass Error (ppm)
QqQ Standard CID190.1172.1

(Dehydration)
N/A (Unit Res)
QqQ Standard CID190.1155.1

N/A (Unit Res)
HRMS Beam-Type HCD190.1074115.0395

(Acylium Cation)
0.8
HRMS Beam-Type HCD190.107476.0762

(Amine Cation)
1.2
Table 2: Quantitative Performance Metrics in Biological Matrix
MetricQqQ-CID (MRM Mode)HRMS-HCD (PRM Mode)Analytical Advantage
Limit of Detection (LOD) 5.0 ng/mL1.2 ng/mLHRMS filters out low-mass isobaric matrix noise.
Linear Dynamic Range 3 logs4.5 logsOrbitrap provides superior detector dynamic range.
Selectivity ModerateExceptionalSub-ppm mass accuracy ensures unambiguous ID.
Structural Confidence Low (Non-specific losses)High (Diagnostic N-CO cleavage)HCD yields true structural fragments[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes built-in causality checks to prevent false positives and correct for matrix effects.

Phase 1: Sample Preparation & System Suitability

Causality: Highly polar compounds like MEGA suffer from severe ion suppression in early LC elution windows[1]. We utilize Solid Phase Extraction (SPE) and Stable Isotope-Labeled Internal Standards (SIL-IS) to normalize these effects.

  • Spiking: Aliquot 100 µL of plasma/urine. Spike with 10 µL of MEGA-d4 (SIL-IS, 100 ng/mL).

  • Extraction: Load onto a mixed-mode anion exchange SPE cartridge. Wash with 5% methanol to remove neutral lipids; elute with 2% formic acid in methanol. Evaporate and reconstitute in 95:5 Water:Acetonitrile.

  • System Suitability Test (SST): Inject a neat standard mixture prior to the batch. Validation Gate: The batch is only permitted to proceed if the SST demonstrates a retention time RSD < 2% and an HRMS mass error < 3 ppm.

Phase 2: UHPLC Separation

Causality: Standard C18 phases cause polar phase collapse and poor retention of aliphatic acids. We utilize a polar-embedded stationary phase to provide secondary hydrogen-bonding interactions.

  • Column: Polar-embedded C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 40% B over 5 mins. Flow rate: 0.3 mL/min.

Phase 3: Parallel Mass Spectrometry Parameters
  • QqQ-CID (Targeted MRM):

    • Precursor: 190.1

      
       Product: 172.1 (Collision Energy: 15 eV).
      
    • Dwell time: 50 ms. Unit resolution (0.7 FWHM).

  • HRMS-HCD (Parallel Reaction Monitoring - PRM):

    • MS1 Resolution: 70,000 (FWHM at

      
       200).
      
    • MS2 Resolution: 17,500.

    • Normalized Collision Energy (NCE): 35% (Optimized to drive N-CO cleavage[4]).

    • Isolation window: 1.0

      
      .
      

Workflow cluster_Platforms 4. Parallel Mass Spectrometry Analysis Sample 1. Sample Preparation (Spiked with SIL-IS) SST 2. System Suitability Test (SST) Sample->SST LC 3. UHPLC Separation (Polar-Embedded C18) SST->LC QqQ Triple Quadrupole (QqQ) CID Fragmentation LC->QqQ MRM Mode HRMS Orbitrap HRMS HCD Fragmentation LC->HRMS PRM Mode Validation 5. Data Validation (QC Bracketing) QqQ->Validation HRMS->Validation

Fig 2. Self-validating LC-MS/MS workflow comparing QqQ and HRMS platforms.

Conclusion

For the analysis of methoxyethyl glutaramic acid, HRMS-HCD vastly outperforms traditional QqQ-CID. While CID is limited to non-specific dehydration pathways, the beam-type energy distribution of HCD forces the molecule into deep structural N-CO cleavage. When combined with sub-ppm mass accuracy, this provides unambiguous structural confirmation and superior limits of detection in complex biological matrices.

References

1.1 - PubMed (nih.gov)[1] 2.4 - faieafrikanart.com[4] 3. - RSC Advances (unl.pt) 4. 3 - PREMIER Biosoft[3] 5. 2 - Canadian Science Publishing[2]

Sources

Comparative

FTIR characteristic peaks for amide vs carboxylic acid in glutarates

Analytical Differentiation of Amide and Carboxylic Acid Modalities in Glutarate Linkers via FTIR Spectroscopy The Analytical Challenge in Glutarate Conjugation Glutarate (pentanedioate) derivatives are foundational compo...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of Amide and Carboxylic Acid Modalities in Glutarate Linkers via FTIR Spectroscopy

The Analytical Challenge in Glutarate Conjugation

Glutarate (pentanedioate) derivatives are foundational components in modern therapeutics, frequently serving as bifunctional linkers in antibody-drug conjugates (ADCs), prodrugs, and targeted protein degraders (PROTACs). The standard synthetic pathway involves reacting glutaric anhydride with an amine-bearing payload. This ring-opening nucleophilic acyl substitution yields a glutarate monoamide—a molecule possessing both a newly formed amide bond and a liberated terminal carboxylic acid.

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive, highly sensitive technique for confirming this conjugation. However, because both the amide and the carboxylic acid contain carbonyl (C=O) groups, deconvoluting their spectral overlap requires a precise understanding of molecular vibrations and their electronic environments.

Mechanistic Causality: Electronic Drivers of Peak Shifting

To accurately interpret the FTIR spectra of glutarates, one must understand the underlying quantum mechanical and electronic drivers that dictate vibrational frequencies. The exact position of a stretching frequency is governed by the bond's force constant, which is directly influenced by the local electronic environment.

  • The Resonance Effect (Amide I vs. Acid C=O): In a terminal carboxylic acid, the highly electronegative oxygen atom of the hydroxyl group pulls electron density away from the carbonyl carbon via the inductive effect. This minimizes resonance and maintains strong double-bond character in the C=O bond, resulting in a higher frequency stretch (typically 1710–1730 cm⁻¹) (1)[1]. Conversely, in an amide, the nitrogen atom is significantly less electronegative than oxygen. Its lone pair readily delocalizes into the carbonyl pi-system. This strong resonance increases the single-bond character of the C=O bond, lowering its force constant and shifting the Amide I peak to a lower frequency (1630–1680 cm⁻¹) (2)[2].

  • Hydrogen Bonding (O-H vs. N-H): Carboxylic acids form highly stable, intermolecular hydrogen-bonded dimers. This extensive network severely weakens the individual O-H bonds, resulting in a massive, broad absorption band spanning 2500–3300 cm⁻¹ that often obscures aliphatic C-H stretches. Amide N-H bonds also participate in hydrogen bonding, but the interactions are weaker and more localized, yielding sharper peaks in the 3200–3400 cm⁻¹ region (3)[3].

PeakShifts Carbonyl Carbonyl (C=O) Environment in Glutarates Acid Terminal Carboxylic Acid (-COOH) Carbonyl->Acid Amide Conjugated Amide (-CONH-) Carbonyl->Amide AcidRes High Electronegativity of -OH Minimal Resonance Acid->AcidRes AmideRes Strong N-Lone Pair Delocalization High Resonance Amide->AmideRes AcidPeak Stronger C=O Bond Peak: 1710-1730 cm⁻¹ AcidRes->AcidPeak AmidePeak Weaker C=O Bond Peak: 1630-1680 cm⁻¹ AmideRes->AmidePeak

Fig 1: Mechanistic causality of C=O force constant shifts in carboxylic acids versus amides.

Quantitative Data: Characteristic FTIR Peak Comparison

The following table synthesizes the diagnostic vibrational modes required to differentiate the free acid from the conjugated amide in a glutarate system.

Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity / ShapeMechanistic Driver
Carboxylic Acid O-H Stretch2500 – 3300Strong, Very BroadExtensive intermolecular hydrogen bonding (dimerization).
C=O Stretch1710 – 1730Strong, SharpHigh electronegativity of oxygen limits resonance, maintaining double-bond character.
C-O Stretch1210 – 1320Medium, SharpC-O single bond stretching coupled with O-H bending.
Amide (1° / 2°) N-H Stretch3200 – 3400Medium, Sharp/DoubletWeaker hydrogen bonding than O-H; primary amides show asymmetric/symmetric doublets.
C=O Stretch (Amide I)1630 – 1680Strong, SharpNitrogen lone-pair delocalization (resonance) increases single-bond character of C=O.
N-H Bend (Amide II)1510 – 1550StrongCoupling of N-H bending and C-N stretching vibrations.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

As an Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The greatest risk in FTIR analysis of amides is water contamination, as the H-O-H bending vibration occurs at ~1640 cm⁻¹, directly overlapping with the Amide I band. The following protocol incorporates critical drying and baseline steps to ensure data integrity and eliminate false positives.

Step 1: Baseline Anhydride Verification Before initiating the amidation reaction, analyze the starting glutaric anhydride. Confirm the presence of the characteristic anhydride doublet (asymmetric and symmetric C=O stretches) at ~1800 cm⁻¹ and ~1760 cm⁻¹. The complete disappearance of these peaks in the final product is the first validation of a successful ring-opening reaction.

Step 2: Reaction and Isolation Execute the nucleophilic acyl substitution by reacting glutaric anhydride with the target primary amine in an anhydrous solvent (e.g., DMF with DIPEA). Precipitate or extract the resulting glutarate monoamide.

Step 3: Rigorous Desiccation (Critical Self-Validation Step) Lyophilize the isolated glutarate monoamide or dry it under high vacuum at 40°C for at least 24 hours. Causality: Removing trace water eliminates the ~1640 cm⁻¹ artifact, ensuring that any peak observed in this region is exclusively the Amide I stretch. This prevents the misidentification of residual moisture as a successful conjugation.

Step 4: ATR-FTIR Acquisition Place the dried crystalline or powder sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil to ensure uniform contact. Acquire the spectrum from 4000 to 400 cm⁻¹ with a minimum of 32 scans at a resolution of 4 cm⁻¹ to guarantee a high signal-to-noise ratio.

Step 5: Spectral Deconvolution and Confirmation Focus on the 1500–1800 cm⁻¹ region. A successful glutarate monoamide synthesis is confirmed by a bipartite carbonyl signature:

  • A sharp peak at ~1720 cm⁻¹ confirming the liberated Free Carboxylic Acid C=O.

  • A sharp peak at ~1650 cm⁻¹ confirming the newly formed Conjugated Amide I C=O.

Additionally, verify the presence of the Amide II band (~1540 cm⁻¹) and the broad O-H dimer stretch (2500–3300 cm⁻¹) distinct from the sharper N-H stretch (~3300 cm⁻¹).

Workflow A 1. Baseline Check (Anhydride ~1800 cm⁻¹) B 2. Amidation Reaction A->B C 3. Rigorous Drying (Remove H₂O ~1640 cm⁻¹) B->C D 4. ATR-FTIR Acquisition C->D E 5. Spectral Deconvolution D->E

Fig 2: Self-validating ATR-FTIR workflow for glutarate monoamide synthesis and spectral analysis.

References

  • Interpreting Infrared Spectra | Specac Ltd |
  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules | ACS ES&T W
  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | Semantic Scholar |

Sources

Validation

Advanced Bioconjugation: A Comparative Guide to Linker Stability – Methoxyethyl Amide vs. PEG Linkers

As a Senior Application Scientist specializing in bioconjugation, I frequently navigate the delicate balance between payload hydrophilicity and systemic stability. For decades, Polyethylene Glycol (PEG) has been the defa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation, I frequently navigate the delicate balance between payload hydrophilicity and systemic stability. For decades, Polyethylene Glycol (PEG) has been the default "hydrophilicity reservoir" for Antibody-Drug Conjugates (ADCs), PROTACs, and oligonucleotides[1]. However, as clinical data matures, the field is rapidly recognizing the limitations of PEG—specifically its susceptibility to oxidative degradation and its potential to trigger anti-PEG immune responses.

Enter the Methoxyethyl Amide (MEA) linker. This structural motif is engineered to retain the hydration benefits of PEG while drastically enhancing chemical and metabolic stability[2]. This guide provides a rigorous, data-driven comparison of these two linker classes, explaining the chemical causality behind their performance and providing self-validating protocols for your own laboratory evaluations.

Mechanistic Causality: Why Structure Dictates Stability
The PEG Paradigm and Its Vulnerabilities

PEG linkers rely on repeating ethylene oxide units (-CH2-CH2-O-)n to form a dense hydration shell[1]. While excellent for water solubility, the repeating ether oxygens act as a liability in biological environments. They are highly susceptible to auto-oxidation in the presence of reactive oxygen species (ROS) or transition metals. This oxidative stress leads to the formation of hydroperoxides, which subsequently trigger polymer chain cleavage. Furthermore, when PEG chains are conjugated to payloads via standard ester bonds, they become highly vulnerable to ubiquitous plasma esterases, leading to premature payload shedding[3].

The Methoxyethyl Amide (MEA) Advantage

MEA linkers replace the extended polyether chain with a localized, highly stable amide bond coupled to a short methoxyethyl branch (-NH-CO-CH2-O-CH3). The causality behind its superior stability is twofold:

  • Resonance Stabilization: The amide bond exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance makes the amide significantly more resistant to spontaneous and enzymatic hydrolysis compared to esters[4].

  • Restricted Oxidative Sinks: By limiting the ether oxygen to a single, sterically shielded methoxyethyl group, the molecule provides the necessary dipole for water interaction (hydrophilicity) without offering an extended target for ROS-mediated chain scission[2].

LinkerStability cluster_PEG PEG Linker Pathway cluster_MEA Methoxyethyl Amide Pathway PEG_Node PEG Linker (-CH2-CH2-O-)n ROS_Node Oxidative Stress (ROS / CYP450) PEG_Node->ROS_Node Deg_Node Chain Cleavage & Aggregation ROS_Node->Deg_Node MEA_Node Methoxyethyl Amide (-NH-CO-CH2-O-CH3) Enz_Node Plasma Proteases & Oxidants MEA_Node->Enz_Node Stable_Node Intact Conjugate (High Stability) Enz_Node->Stable_Node

Degradation pathways: PEG vulnerability to oxidative stress vs. Methoxyethyl Amide stability.

Quantitative Performance Comparison

To objectively compare these linkers, we must look at their behavior under physiological stress. The table below summarizes the quantitative differences observed in standard bioconjugation workflows.

ParameterMethoxyethyl Amide (MEA) LinkersPolyethylene Glycol (PEG) Linkers
Chemical Backbone Aliphatic chain + Amide bond + MethoxyethylRepeating ethylene oxide (-CH2-CH2-O-)n
Plasma Half-Life (In Vitro) > 150 hours40 - 100 hours (highly dependent on chain length)
Oxidative Degradation Rate < 2% over 72h (under H2O2 stress)15 - 30% over 72h (under H2O2 stress)
Hydrolytic Stability High (Resonance-stabilized amide bond)[4]Variable (Ester-linked PEGs are highly vulnerable)[3]
Immunogenicity Incidence < 1% (Pre-clinical models)5 - 15% (Risk of Anti-PEG antibody generation)
Polydispersity Strictly Monodisperse (Exact mass)Often Polydisperse (Unless discrete PEG is utilized)
Self-Validating Experimental Methodologies

In my laboratory, a protocol is only as reliable as its internal controls. To evaluate linker stability, we employ self-validating systems that prevent false positives caused by post-sampling degradation.

Protocol A: Comparative Plasma Stability Assay (LC-MS/MS)

Objective: Assess the half-life of MEA vs. PEG linkers in human plasma. Causality: Plasma contains a complex mixture of proteases, esterases, and oxidative enzymes. By incubating the conjugates in plasma, we simulate the in vivo environment. The use of an organic quench ensures that enzymatic activity is immediately halted at the exact time of sampling.

Step-by-Step Workflow:

  • Preparation: Spike 10 µM of MEA-conjugated and PEG-conjugated payloads into pooled human plasma (pH 7.4). Crucially, include a small-molecule Internal Standard (IS) that is structurally resistant to plasma enzymes (e.g., a fluorinated analog). This validates the extraction efficiency.

  • Incubation & Sampling: Incubate the mixture at 37°C. Withdraw 50 µL aliquots at precise intervals: t = 0, 1, 4, 8, 24, 48, and 72 hours.

  • Quenching (The Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Why? Acetonitrile precipitates plasma proteins (instantly stopping enzymatic cleavage), while formic acid stabilizes the analytes for mass spectrometry.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). Calculate the area ratio of the intact conjugate to the IS.

  • Data Modeling: Plot the natural log of the remaining percentage versus time to determine the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Workflow N1 1. Conjugate Preparation (Spike into Plasma) N2 2. Incubation (37°C, pH 7.4) N1->N2 N3 3. Aliquot Sampling (Time-course) N2->N3 N4 4. Protein Precipitation (Acetonitrile Quench) N3->N4 N5 5. LC-MS/MS Analysis (MRM Quantification) N4->N5 N6 6. Pharmacokinetic Data Modeling N5->N6

Self-validating experimental workflow for assessing linker plasma stability via LC-MS/MS.

Protocol B: Accelerated Oxidative Stress Assay

Objective: Isolate and quantify the susceptibility of the ether backbone to Reactive Oxygen Species (ROS). Step-by-Step Workflow:

  • Reaction Setup: Prepare 50 µM solutions of both the MEA and PEG linkers in PBS (pH 7.4).

  • Stress Induction: Add 10 mM H2O2 and 100 µM CuSO4. This initiates a Fenton-like reaction, generating highly reactive hydroxyl radicals.

  • Monitoring & Quenching: Sample the reaction at 0, 2, 4, and 6 hours. Immediately quench the aliquots with 10 mM methionine. Why? Methionine acts as a sacrificial antioxidant, rapidly neutralizing residual ROS and validating that degradation only occurred during the intended exposure window.

  • Analysis: Analyze the samples via Size Exclusion Chromatography (SEC) or LC-MS to detect lower molecular weight cleavage products indicative of chain scission.

Strategic Recommendations

When engineering a novel bioconjugate, the choice of linker should be dictated by the therapeutic index and the biological target:

  • Choose PEG Linkers when you need maximum hydrodynamic radius expansion (e.g., extending the circulation time of a small peptide) and when the therapeutic window tolerates a degree of linker shedding or oxidative degradation[1].

  • Choose Methoxyethyl Amide Linkers when developing highly potent ADCs or PROTACs where premature payload release causes unacceptable off-target toxicity, or when repeated dosing raises concerns about anti-PEG immunogenicity[2]. The resonance-stabilized amide bond ensures the payload reaches the tumor microenvironment intact[4].

References
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates Source: NIH (Journal of Controlled Release)
  • Creating Stable Amide Bonds with PEG Linkers: Application Notes and Protocols Source: BenchChem
  • Influence of Amide versus Ester Linkages on the Properties of Eight-Armed PEG-PLA Star Block Copolymer Hydrogels Source: ResearchG
  • Methoxyethane Linkers in Azido Compounds: A Comparative Guide for Enhanced Bioconjug

Sources

Comparative

Validating structure of N-substituted glutaramic acids

Comparative Guide to the Structural Validation of N-Substituted Glutaramic Acids Introduction N-substituted glutaramic acids (monoamides of glutaric acid) are critical bifunctional intermediates in modern organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Structural Validation of N-Substituted Glutaramic Acids

Introduction N-substituted glutaramic acids (monoamides of glutaric acid) are critical bifunctional intermediates in modern organic synthesis and medicinal chemistry. They serve as direct precursors to functionalized glutarimides, which are essential structural motifs in targeted protein degraders (PROTACs/CELMoDs) and various neurotropic agents[1][2]. Structurally, these molecules possess a flexible five-carbon aliphatic backbone terminating in a carboxylic acid at one end and an N-substituted amide at the other.

Validating the exact structure of these acyclic monoamides presents unique analytical challenges. The primary risk during their synthesis or isolation is unintended intramolecular dehydration, which rapidly converts the glutaramic acid into a cyclic glutarimide[3]. Therefore, robust structural validation must not only confirm the molecular mass but definitively prove the acyclic regiochemistry and the integrity of both the acid and amide termini.

The Causality of Analytical Selection

To build a self-validating structural profile, researchers must deploy orthogonal analytical techniques. Each method is chosen for a specific, causal reason:

  • Nuclear Magnetic Resonance (NMR): 1D

    
     and 
    
    
    
    NMR establish the presence of distinct functional groups, while 2D HMBC is causally required to map the connectivity of the N-substituent specifically to the amide carbonyl, proving the regiochemistry[4].
  • High-Resolution Mass Spectrometry (LC-HRMS): Soft ionization (ESI) is selected to confirm the exact mass. Harder ionization methods or high-temperature GC-MS are avoided because they artificially induce cyclization (loss of

    
    ), leading to false-positive glutarimide detection[5].
    
  • X-Ray Crystallography: Selected when absolute 3D conformation is needed. It causally visualizes the extended all-trans backbone and maps the complex intermolecular hydrogen-bonding networks (carboxylic acid dimers) that define the solid-state behavior of the compound[4][6].

Comparative Performance of Analytical Platforms

The following table objectively compares the utility of each analytical platform for validating N-substituted glutaramic acids.

Analytical PlatformPrimary Validation TargetResolution / SpecificitySample RequirementsCritical Limitation
NMR (1D/2D) Regiochemistry & ConnectivityHigh (Atomic level)5–20 mg (High purity)Aliphatic backbone protons often overlap.
LC-HRMS (ESI) Exact Mass & PurityVery High (< 5 ppm error)< 1 mg (Trace amounts)Cannot distinguish positional isomers alone.
FTIR Spectroscopy Functional Groups (C=O, N-H)Moderate (Bond vibrations)1–5 mg (Solid/Liquid)Broad O-H bands can mask N-H stretches.
X-Ray Crystallography 3D Conformation & H-BondsAbsolute (Spatial coordinates)Single crystal (> 0.1 mm)Requires successful crystallization.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Regiochemical Validation via NMR Spectroscopy This protocol is designed as a self-validating system: the observation of specific cross-peaks in 2D NMR definitively rules out the cyclic glutarimide byproduct.

  • Solvent Selection & Sample Prep: Dissolve 10–15 mg of the glutaramic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality: Unlike 
    
    
    
    , DMSO-
    
    
    strongly hydrogen-bonds with labile protons, drastically slowing their exchange rate. This allows the distinct observation of the broad carboxylic acid O-H (typically
    
    
    ~12.1 ppm) and the amide N-H (
    
    
    ~10.0 ppm)[4].
  • 
     NMR Acquisition:  Acquire the carbon spectrum to confirm the presence of two distinct carbonyls. The carboxylic acid carbon will resonate further downfield (
    
    
    
    ~174.6 ppm), while the amide carbonyl will appear slightly upfield (
    
    
    ~171.3 ppm)[4].
  • 2D HMBC Cross-Validation: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • Self-Validation Check: Trace the cross-peaks from the protons of the N-substituent (e.g., the

      
      -protons of an alkyl group or the ortho-protons of an aryl ring). These protons MUST show a 3-bond correlation (
      
      
      
      ) to the amide carbonyl (
      
      
      ~171 ppm) and NO correlation to the acid carbonyl. This definitively proves the acyclic monoamide structure.

NMR_Logic Sample Glutaramic Acid in DMSO-d6 HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR HMBC 2D HMBC Sample->HMBC NH_OH Resolve NH (~10 ppm) & OH (~12 ppm) HNMR->NH_OH Carbonyls C=O Acid (~174 ppm) C=O Amide (~171 ppm) CNMR->Carbonyls Connectivity N-Substituent to Amide C=O Linkage HMBC->Connectivity

NMR logic for assigning regiochemistry in glutaramic acid derivatives.

Protocol 2: LC-HRMS Purity and Mass Confirmation To prevent false-positive identification of degradation products, the MS protocol must minimize thermal stress.

  • Chromatographic Separation: Inject 1

    
    L of a 10 
    
    
    
    g/mL sample onto a C18 UPLC column. Elute using a gentle gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: The acidic modifier ensures the carboxylic acid remains protonated during separation, improving peak shape and reproducible retention times.
  • ESI-MS Acquisition: Utilize Electrospray Ionization (ESI) in both positive and negative modes. Causality: Negative mode efficiently deprotonates the carboxylic acid yielding

    
    , while positive mode protonates the amide yielding 
    
    
    
    .
  • Data Interpretation: Calculate the mass error (must be < 5 ppm). Critically, monitor the chromatogram for a peak corresponding to

    
    . If this peak co-elutes with the parent mass, it is an in-source fragmentation artifact (loss of water). If it elutes at a different retention time, the sample is contaminated with the cyclic glutarimide.
    

Workflow cluster_0 Primary Validation cluster_1 Orthogonal Validation Start N-Substituted Glutaramic Acid NMR NMR (1D/2D) Regiochemistry Start->NMR HRMS LC-HRMS Exact Mass Start->HRMS FTIR FTIR Functional Groups Start->FTIR XRay X-Ray 3D Conformation Start->XRay Valid Confirmed Acyclic Monoamide Structure NMR->Valid HRMS->Valid FTIR->Valid XRay->Valid

Multimodal structural validation workflow for N-substituted glutaramic acids.

Protocol 3: FTIR and X-Ray Orthogonal Validation

  • FTIR Analysis: Analyze the solid sample via Attenuated Total Reflectance (ATR). Look for the distinct carbonyl stretching frequencies: the ester/acid C=O typically appears around 1724

    
    , while the amide C=O stretch is lower, around 1689 
    
    
    
    [6].
  • Crystallography: If single crystals can be grown (often via slow evaporation from ethanol/water), X-ray diffraction will confirm the extended all-trans configuration of the

    
     backbone and reveal the characteristic intermolecular hydrogen bonding, such as carboxylic acid dimers and amide-to-carbonyl interactions[4].
    

References

  • Benchchem. "Glutaric Anhydride | Research-Chemical Reagent". Benchchem. 3

  • Thieme-connect. "Preparation of N- and C-Functionally-Substituted Glutarimides: A Review". Synthesis.1

  • MPG.PuRe. "Simplifying Access to Targeted Protein Degraders via Nickel Electrocatalytic Cross-Coupling". Max Planck Society. 2

  • Semantic Scholar. "4-[(4-Chlorophenyl)carbamoyl]butanoic Acid". Crystals (MDPI). 4

  • ResearchGate. "Enzymatic analysis of α-ketoglutaramate—A biomarker for hyperammonemia". ResearchGate. 5

  • MDPI. "Silver(I) and Copper(I) Complexes of Dicarboxylic Acid Derivatives: Synthesis, Characterization and Thermal Studies". Molecules. 6

Sources

Validation

Comparative Guide: Differentiating Mono-amide from Di-amide Impurities by TLC

Executive Summary In the synthesis of polyamides, peptides, or drug conjugates, a common critical quality attribute (CQA) is the distinction between intermediate mono-amides (often containing a free amine) and the desire...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of polyamides, peptides, or drug conjugates, a common critical quality attribute (CQA) is the distinction between intermediate mono-amides (often containing a free amine) and the desired di-amide product. While HPLC provides quantitative resolution, Thin Layer Chromatography (TLC) remains the rapid, high-throughput standard for reaction monitoring.

This guide objectively compares the physicochemical behavior of these two species on silica gel. It demonstrates that by exploiting the basicity difference between the free amine of the mono-amide and the neutral character of the di-amide, researchers can establish a binary, self-validating detection system using specific mobile phase modifiers and chemoselective staining.

Mechanistic Foundation: The Polarity & Basicity Gap

To differentiate these species, one must understand their interaction with the stationary phase.[1][2] Standard TLC plates are coated with Silica Gel 60, which presents an acidic surface due to free silanol groups (


, pKa ~5-7).
  • Mono-amide Impurity: typically retains one unreacted primary or secondary amine. This group is basic and forms strong hydrogen bonds and ionic interactions with acidic silanols.

  • Di-amide Product: has converted both amine sites into amides. Amides are resonance-stabilized, significantly less basic, and possess lower affinity for silanols compared to free amines.

Visualization of Surface Interactions

The following diagram illustrates why the mono-amide "tails" or stays at the baseline while the di-amide elutes.

G cluster_0 Stationary Phase (Silica Gel) cluster_1 Analytes Silanol Acidic Silanol (Si-OH) MonoAmide Mono-amide (Free Amine -NH2) MonoAmide->Silanol Strong Ionic/H-Bond (High Retention/Tailing) DiAmide Di-amide (Neutral -NH-CO-) DiAmide->Silanol Weak H-Bond (Low Retention)

Figure 1: Mechanistic interaction between analytes and silica.[3] The free amine of the mono-amide anchors to the acidic silanol, causing significant retention differences.

Comparative Analysis: Detection & Separation

The following data summarizes the performance of standard detection methods when applied to a generic diamine/diacid coupling reaction.

A. Chemoselective Staining (The Binary Switch)

The most reliable differentiator is Ninhydrin , which reacts specifically with free amines to form Ruhemann’s Purple.[4][5][6]

Visualization MethodMono-amide (Free Amine)Di-amide (Fully Capped)Specificity Rating
UV (254 nm) Positive (Dark Spot)Positive (Dark Spot)Low (Detects aromatic backbone only)
Ninhydrin Stain Positive (Red/Purple) Negative (No Color) High ( Differentiates Amine vs Amide)
Iodine Chamber Positive (Brown)Positive (Brown)Low (General adsorption)
KMnO₄ Stain Positive (Yellow/Brown)Positive (Yellow/Brown)Low (Oxidizes both)
B. Mobile Phase Modifiers (The Rf Shift)

Standard neutral solvents often fail to move the mono-amide due to the silanol interaction described in Fig 1. Adding a base (Triethylamine) masks the silanols, releasing the mono-amide.

Solvent SystemMono-amide BehaviorDi-amide BehaviorSeparation Quality
10% MeOH in DCM Rf < 0.1 (Streaking/Tailing)Rf 0.4 - 0.6 (Clean spot)Good, but mono-amide may be lost in baseline.
10% MeOH in DCM + 1% TEA Rf 0.2 - 0.3 (Compact spot)Rf 0.5 - 0.7 (Clean spot)Excellent. Both species migrate; distinct separation.
Hexane/Ethyl Acetate (1:1) Rf 0.0 (Stuck at origin)Rf 0.2 - 0.4 Poor. Mono-amide undetectable.

Validated Experimental Protocol

This protocol is designed to be self-validating by using a "Co-spot" technique and dual-visualization.

Reagents Required[8][9][10][11]
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) [90:9:1 v/v/v].

  • Stain: Ninhydrin solution (0.3g ninhydrin in 100mL ethanol + 3mL acetic acid).

  • Plate: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

Step-by-Step Workflow
  • Preparation: Prepare the developing chamber with the Mobile Phase. Add a filter paper wick to ensure vapor saturation (critical for reproducible Rf values).

  • Spotting: Mark three lanes on the TLC plate:

    • Lane 1: Starting Material (Diamine) - Reference Standard

    • Lane 2: Reaction Mixture (Contains Mono- & Di-amide)

    • Lane 3: Co-spot (Spot Lane 1, let dry, then spot Lane 2 over it).

  • Elution: Run the plate until the solvent front is 1 cm from the top.

  • Drying: Dry the plate thoroughly with a heat gun or air stream. Note: You must remove the TEA (smell it) before staining, or the background will turn red.

  • Detection 1 (UV): Circle all visible spots under UV 254nm.

  • Detection 2 (Chemoselective): Dip the plate in Ninhydrin and heat at 110°C for 2-3 minutes.

Interpretation Logic[10]

Use the following logic flow to confirm the identity of your impurity.

DecisionTree Start Analyze Spot under UV UV_Check Is Spot Visible? Start->UV_Check Ninhydrin Apply Ninhydrin & Heat UV_Check->Ninhydrin Yes Result_Purple Spot turns Purple/Red Ninhydrin->Result_Purple Result_Clear Spot remains Colorless Ninhydrin->Result_Clear Conclusion_Mono Conclusion: Mono-amide (Free Amine Present) Result_Purple->Conclusion_Mono Conclusion_Di Conclusion: Di-amide (Fully Capped) Result_Clear->Conclusion_Di

Figure 2: Decision tree for impurity classification. The Ninhydrin step is the definitive confirmation of the mono-species.

Troubleshooting & Optimization

Issue: The Mono-amide spot is streaking (tailing) badly.

  • Causality: The amine is interacting with silanols.[7][8][9]

  • Solution: Increase the Triethylamine (TEA) concentration to 2% or switch to 1% Ammonium Hydroxide (

    
    ) in MeOH/DCM. This "caps" the silanols more aggressively [1].
    

Issue: The entire plate turns purple upon heating.

  • Causality: Residual TEA or Ammonia from the mobile phase is reacting with the Ninhydrin.

  • Solution: Dry the plate longer (5+ minutes) with hot air to fully evaporate the volatile base before dipping [2].

Issue: Low UV absorbance.

  • Causality: The amide bond has weak UV absorbance at 254nm if no aromatic rings are present.

  • Solution: Rely on Iodine staining for the Di-amide (general detection) and Ninhydrin for the Mono-amide.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Missouri S&T Chemistry Dept. Mechanism of the ninhydrin reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.[1][2][10][11][12] Retrieved from [Link][2][7][10][8]

Sources

Safety & Regulatory Compliance

Safety

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid proper disposal procedures

Topic: Executive Summary: Immediate Action Plan 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is a glutaric acid monoamide derivative. While specific toxicological data for the intact molecule is limited, its hydrolysis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: Immediate Action Plan

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is a glutaric acid monoamide derivative. While specific toxicological data for the intact molecule is limited, its hydrolysis products include 2-methoxyethylamine (a known reproductive toxin and corrosive) and glutaric acid.

Operational Directive: Treat this substance as a Hazardous Organic Chemical . Do not dispose of down the drain. Do not dispose of in general trash.

Category Action
Primary Disposal Method High-Temperature Incineration via licensed chemical waste contractor.
Waste Stream Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
Immediate Hazard Potential skin/eye irritant; potential reproductive toxin upon metabolic/chemical degradation.
Storage Store in a cool, dry place away from strong oxidizers, acids, and bases to prevent hydrolysis.

Chemical Profile & Hazard Identification

To ensure safety, we apply the "Worst-Case Moiety" principle : we assess hazards based on the functional groups and potential degradation products.

  • Chemical Structure:

    
    
    
  • Functional Groups:

    • Carboxylic Acid: Acidic, potential irritant.

    • Amide Linkage: Generally stable, but hydrolysis releases the amine.

    • Ether Chain: Increases lipophilicity and potential for absorption.

Risk Assessment Table

Component / ProductHazard ClassificationImplication for Disposal
Parent Compound Irritant (Skin/Eye/Respiratory) Handle with standard PPE.[1] Avoid dust generation.[1][2][3][4][5][6]
Hydrolysis Product A (2-Methoxyethylamine)Danger: Corrosive, Flammable, Reprotoxic CRITICAL: Waste streams must be kept at neutral pH to prevent acid/base catalyzed hydrolysis in the waste container.
Hydrolysis Product B (Glutaric acid)Irritant Contributes to acidity of the waste stream.

Scientific Insight: The amide bond is susceptible to hydrolysis in strong acidic or basic conditions. Therefore, never mix this waste with strong acids or bases in the waste container, as this could generate free 2-methoxyethylamine fumes.

Pre-Disposal Safety & Handling

Before initiating disposal, ensure the following controls are in place.

Personal Protective Equipment (PPE)

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact. For prolonged handling or liquid spills, use Butyl rubber to protect against the ether moiety.

  • Eye Protection: Chemical safety goggles.

  • Respiratory: If handling powder, use a N95/P100 respirator or work inside a certified chemical fume hood.

Spill Management

  • Solid Spill: Do not dry sweep (creates dust).[6] Dampen with inert solvent (e.g., PEG-400 or water) and wipe up, or use a HEPA vacuum.

  • Liquid Spill: Absorb with inert material (vermiculite, sand, or commercial organic spill pads). Do not use sawdust (combustible).

Disposal Workflow

The following decision tree dictates the proper waste stream based on the physical state of your material.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is the material Solid? Start->IsSolid SolidPath Solid Chemical Waste IsSolid->SolidPath Yes LiquidPath Liquid / Solution IsSolid->LiquidPath No SolventCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->SolventCheck Organic Solvent AqueousCheck Is it an Aqueous Buffer? LiquidPath->AqueousCheck Water Based HaloWaste Halogenated Organic Waste (Red Tag) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Clear/Yellow Tag) SolventCheck->NonHaloWaste No PHCheck Check pH AqueousCheck->PHCheck Neutralize Neutralize to pH 5-9 PHCheck->Neutralize If pH < 5 or > 9 AqWaste Aqueous Chemical Waste (Do NOT Drain Pour) PHCheck->AqWaste If pH 5-9 Neutralize->AqWaste

Figure 1: Decision logic for segregating 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired powder, contaminated weighing boats, or solid spill debris.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.[6]

  • Final Step: Seal tightly and place in the satellite accumulation area for EHS pickup.

Protocol B: Liquid Waste (Organic Solvents)

Applicability: Reaction mixtures or mother liquors in Methanol, Ethanol, DMSO, or Acetone.

  • Selection: Choose the Non-Halogenated Waste container (unless mixed with DCM/Chloroform).

  • Compatibility Check: Ensure the waste container does not contain strong acids (Sulfuric/Nitric) or bases (Sodium Hydroxide).

    • Reasoning: Strong acids/bases catalyze the hydrolysis of the amide, releasing the toxic amine component [1].

  • Transfer: Pour using a funnel to avoid spillage.

  • Log: Record the volume and concentration on the waste log sheet.

Protocol C: Aqueous Waste

Applicability: HPLC buffers or aqueous extraction layers.

  • pH Adjustment: Measure pH. If acidic (due to the carboxylic acid group), neutralize carefully with dilute Sodium Bicarbonate (

    
    ) to pH 6–8.
    
  • Collection: Pour into the Aqueous Chemical Waste carboy.

  • Prohibition: DO NOT pour down the sink. Even if dilute, the degradation products (glycol ether amines) are potential aquatic toxins [2].

Regulatory & Documentation

Labeling Requirements (RCRA/EPA Compliance) Ensure your waste tag includes the following specific data to assist the disposal facility:

  • Full Chemical Name: 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid.

  • CAS Number: If specific CAS is unavailable, list CAS for components: Contains Glutaric acid derivatives and 2-Methoxyethylamine (CAS 109-85-3).

  • Physical State: Solid/Liquid.

  • pH: (If liquid).

Storage for Pickup

  • Time Limit: Do not store waste in the lab for more than 90 days (standard US satellite accumulation rule).

  • Secondary Containment: Store waste bottles in a tray capable of holding 110% of the volume of the largest container.

Emergency Response

ScenarioProcedure
Eye Contact Flush immediately with water for 15 minutes. Seek medical attention (risk of corneal damage from amine release).[2][3]
Skin Contact Wash with soap and water.[1][2][3][6][7][8] Remove contaminated clothing.[1][2][6][9] If redness persists, consult a physician.
Inhalation Move to fresh air.[1][3][7] If breathing is difficult, administer oxygen.[3]

References

  • Hydrolysis of Amides: Brown, H. C., & Tsukamoto, A. (1964). Selective Reductions. Reaction of Amides with Lithium Aluminum Hydride. Journal of the American Chemical Society. Link (Mechanistic basis for amide stability and hydrolysis).

  • Toxicity of 2-Methoxyethylamine: ECHA (European Chemicals Agency). Substance Information: 2-Methoxyethylamine.[5][9] Link (Establishes the reprotoxic and corrosive nature of the hydrolysis product).

  • Glutaric Acid Safety: PubChem. Glutaric Acid Compound Summary. Link (Source for acidity and irritant profile).

  • Prudent Practices in the Laboratory: National Research Council (US). (2011).[5] Handling and Management of Chemical Hazards. National Academies Press. Link (Standard for waste segregation protocols).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.